Berberine sulfate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQJJXDUSYNGLY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN CHLOROFORM /TRIHYDRATE/ | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-207 | |
| Record name | BERBERINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALS | |
CAS No. |
316-41-6 | |
| Record name | Berberine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Berberine Sulfate Hydrate: A Deep Dive into its Regulation of Gut Microbiota Composition
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has garnered significant attention for its wide-ranging pharmacological effects. Its low oral bioavailability has led researchers to investigate its mechanisms of action within the gastrointestinal tract, revealing a profound impact on the gut microbiota. This technical guide provides an in-depth analysis of the current scientific understanding of how berberine sulfate (B86663) hydrate (B1144303) modulates the composition and function of the gut microbiome. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive resource on this topic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex molecular interactions and experimental workflows.
Introduction
The human gut is home to a complex ecosystem of microorganisms, collectively known as the gut microbiota, which plays a pivotal role in host health and disease. Dysbiosis, an imbalance in this microbial community, is associated with a spectrum of metabolic and inflammatory conditions. Berberine has emerged as a potent modulator of the gut microbiota, exerting beneficial effects on host metabolism and inflammation.[1] It directly interacts with the gut microbiome, leading to significant shifts in bacterial populations and their metabolic output.[2] This guide explores the intricate relationship between berberine sulfate hydrate and the gut microbiota, providing a detailed overview of its mechanisms of action and the experimental evidence supporting them.
Mechanism of Action: How Berberine Shapes the Gut Microbiome
Berberine's influence on the gut microbiota is multifaceted, involving direct antimicrobial activity against certain pathogenic bacteria and the promotion of beneficial species. This modulation leads to a cascade of downstream effects that contribute to its therapeutic properties.
Direct Modulation of Microbial Populations
Berberine selectively inhibits the growth of certain pathogenic bacteria while promoting the proliferation of beneficial commensal bacteria.[3] This selective pressure reshapes the overall composition of the gut microbiota. Studies have consistently shown that berberine treatment leads to an increase in the abundance of short-chain fatty acid (SCFA)-producing bacteria, such as Bifidobacterium, Lactobacillus, and Akkermansia.[3][4] Conversely, it has been shown to reduce the populations of potentially harmful bacteria like Escherichia coli.[3]
Enhancement of Short-Chain Fatty Acid (SCFA) Production
A key mechanism through which berberine exerts its beneficial effects is by increasing the production of SCFAs, particularly butyrate, acetate, and propionate, by the gut microbiota.[5] SCFAs are crucial signaling molecules that play a vital role in maintaining gut homeostasis, regulating host metabolism, and modulating the immune system.[4] Butyrate, for instance, is the primary energy source for colonocytes and has potent anti-inflammatory properties.
Regulation of Inflammatory Signaling Pathways
Chronic low-grade inflammation is a hallmark of many metabolic diseases. Berberine has been shown to attenuate this inflammation by modulating key signaling pathways. One of the most well-documented pathways is the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can activate TLR4, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. Berberine can suppress this pathway, thereby reducing inflammation.[6]
Quantitative Data on Gut Microbiota Modulation
The following tables summarize the quantitative changes in gut microbiota composition and SCFA production observed in various preclinical and clinical studies following berberine administration.
Table 1: Changes in Gut Microbiota Composition in Animal Models Following Berberine Treatment
| Animal Model | Dosage | Duration | Key Findings | References |
| High-fat diet-induced obese rats | 200 mg/kg/day | 8 weeks | ↓ Escherichia coli, ↑ Bifidobacterium | [7] |
| db/db mice | 136.5 mg/kg/day | 11 weeks | ↑ Butyricimonas, Coprococcus, Ruminococcus | [2] |
| Dextran sodium sulfate (DSS)-induced colitis rats | 40 mg/kg/day | 7 days | ↑ Bacteroides, ↑ Akkermansia | [2] |
| Weaned piglets | Not specified | Not specified | ↑ S. variabile, L. johnsonii, P. distasonis | [8] |
Table 2: Changes in Gut Microbiota Composition in Human Clinical Trials Following Berberine Treatment
| Study Population | Dosage | Duration | Key Findings | References |
| Patients with type 2 diabetes | 0.5 g twice daily | 16 weeks | ↓ Roseburia, Ruminococcus gnavus, ↑ Blautia | [9] |
| Patients with hyperlipidemia | 0.5 g twice daily | 12 weeks | Baseline levels of Alistipes and Blautia predicted cholesterol-lowering effect | [9] |
| Patients with olanzapine-induced metabolic disorders | Not specified | Not specified | ↑ Bacteroides, ↓ Firmicutes | [10] |
Table 3: Quantitative Changes in Short-Chain Fatty Acid (SCFA) Production
| Study Type | Berberine Concentration | Incubation Time | Acetic Acid Increase | Propionic Acid Increase | Butyric Acid Increase | Reference |
| In vitro bacterial fermentation | 20 µg/mL | 24 hours | 17.7% | 11.1% | 30.5% | [5][11] |
| In vitro bacterial fermentation | 50 µg/mL | 24 hours | 34.9% | 22.4% | 51.6% | [5][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on berberine and gut microbiota.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
Objective: To determine the taxonomic composition of the gut microbiota.
Protocol:
-
Fecal Sample Collection: Collect fresh fecal samples from subjects and immediately store them at -80°C to preserve microbial DNA.[12]
-
DNA Extraction: Extract total genomic DNA from a weighed amount of fecal sample (typically 100-200 mg) using a commercially available DNA isolation kit according to the manufacturer's instructions.[13]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.[14]
-
Library Preparation and Sequencing: Purify the PCR products and pool them in equimolar concentrations. Prepare the sequencing library and perform paired-end sequencing on an Illumina MiSeq or HiSeq platform.[15]
-
Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA). Analyze alpha and beta diversity to assess within-sample and between-sample diversity, respectively.[12][16]
Gas Chromatography (GC) for Short-Chain Fatty Acid (SCFA) Analysis
Objective: To quantify the concentrations of SCFAs in fecal samples.
Protocol:
-
Sample Preparation: Homogenize a known weight of fecal sample in a suitable solvent (e.g., 10% isobutanol).[17][18]
-
Extraction and Derivatization: Acidify the sample to protonate the SCFAs.[7] Perform a liquid-liquid extraction. For GC-MS analysis, derivatize the SCFAs (e.g., using isobutyl chloroformate/isobutanol) to increase their volatility.[17]
-
GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[19][20]
-
Quantification: Use a standard curve prepared with known concentrations of SCFA standards to quantify the concentrations of individual SCFAs in the samples. An internal standard (e.g., 2-ethylbutyric acid) is used to correct for variations in extraction and injection.[7]
Caco-2 Cell Permeability Assay
Objective: To assess the integrity of the intestinal epithelial barrier.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).[21][22]
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 cell monolayer to confirm its integrity. Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used for the assay.[22]
-
Permeability Assay: Add berberine and a fluorescent marker of known permeability (e.g., Lucifer yellow) to the apical side of the Transwell insert.
-
Sample Analysis: At specified time points, collect samples from the basolateral chamber and measure the concentration of the fluorescent marker to determine its passage across the cell monolayer.[23] A decrease in the permeability of the marker in the presence of berberine indicates an enhancement of the intestinal barrier function.
Western Blotting for TLR4/NF-κB Signaling Pathway Analysis
Objective: To determine the protein expression levels of key components of the TLR4/NF-κB signaling pathway in liver tissue.
Protocol:
-
Tissue Homogenization and Protein Extraction: Homogenize liver tissue samples in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[24]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for TLR4, phosphorylated NF-κB p65, and a loading control (e.g., β-actin). Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein expression to the loading control.[25]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Figure 1: Interaction of Berberine with Gut Microbiota and Host.
Figure 2: Berberine's Inhibition of the TLR4/NF-κB Signaling Pathway.
Figure 3: Experimental Workflow for Gut Microbiota and SCFA Analysis.
Conclusion
This compound stands out as a significant modulator of the gut microbiota, with a growing body of evidence supporting its therapeutic potential for a range of metabolic and inflammatory diseases. Its ability to reshape the gut microbial community, enhance the production of beneficial SCFAs, and attenuate inflammatory signaling pathways underscores its importance as a subject of continued research and potential drug development. This technical guide provides a comprehensive overview of the current knowledge, offering valuable insights and detailed methodologies for professionals in the field. Further high-quality clinical trials are warranted to fully elucidate the clinical efficacy and long-term safety of berberine as a microbiota-targeted therapy.[1][26]
References
- 1. Berberine as a Natural Modifier of Gut Microbiota to Promote Metabolic Status in Animal Studies and Clinical Trials: A Systematic Review | Traditional and Integrative Medicine [publish.kne-publishing.com]
- 2. Berberine influences multiple diseases by modifying gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Berberine on the Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. karger.com [karger.com]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Dissecting the Effect of Berberine on the Intestinal Microbiome in the Weaned Piglets by Metagenomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Berberine influences multiple diseases by modifying gut microbiota [frontiersin.org]
- 10. Perspectives on Berberine and the Regulation of Gut Microbiota: As an Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]
- 17. agilent.com [agilent.com]
- 18. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. m.youtube.com [m.youtube.com]
- 23. The effect of berberine in vitro on tight junctions in human Caco-2 intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hepcidin in non-alcoholic fatty liver disease regulated by the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Synthesis of Berberine Sulfate Hydrate: A Technical Guide to Biosynthetic and Chemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, has garnered significant attention for its therapeutic potential. This technical guide provides an in-depth exploration of the two primary routes to obtaining berberine sulfate (B86663) hydrate (B1144303): biosynthesis in plants and chemical synthesis in the laboratory. This document outlines the enzymatic cascade of the biosynthetic pathway, details a prominent chemical synthesis methodology, presents quantitative data for comparison, and provides exemplar experimental protocols. Visualizations of the synthesis pathways and a general experimental workflow are included to facilitate a comprehensive understanding of these complex processes.
Introduction
Berberine is a naturally occurring compound found in the roots, rhizomes, and stem bark of various plants, including those of the Berberis genus.[1] It has a long history of use in traditional medicine, and modern research has begun to elucidate the mechanisms behind its diverse pharmacological activities. The increasing demand for high-purity berberine for research and pharmaceutical applications has driven the optimization of both its natural extraction and chemical synthesis. This guide serves as a technical resource for professionals engaged in the study and production of berberine sulfate hydrate.
Biosynthesis of Berberine
The biosynthesis of berberine in plants is a complex enzymatic process that begins with the amino acid L-tyrosine. This pathway involves a series of stereospecific reactions catalyzed by a host of enzymes to construct the characteristic tetracyclic isoquinoline (B145761) scaffold of berberine.
The Biosynthetic Pathway
The biosynthesis of berberine from L-tyrosine involves numerous enzymatic steps. Key intermediates in this pathway include (S)-norcoclaurine, (S)-reticuline, and (S)-scoulerine. The pathway culminates in the formation of berberine, which can then be isolated and converted to its sulfate hydrate salt. The core of this pathway is conserved across various berberine-producing plant species.[2][3][4]
References
- 1. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. florajournal.com [florajournal.com]
- 3. CN101245064A - The preparation method of berberine hydrochloride - Google Patents [patents.google.com]
- 4. OMPI – Pesquisa nas coleções internacionais e nacionais de patentes [patentscope.wipo.int]
Unveiling the Anti-inflammatory Potential of Berberine Sulfate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various plants, has a long history of use in traditional medicine. Modern scientific investigation has increasingly focused on its diverse pharmacological activities, with a particular emphasis on its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of berberine sulfate (B86663) hydrate (B1144303), detailing its molecular mechanisms of action, summarizing quantitative data from key experimental studies, and providing detailed experimental protocols for its investigation. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of berberine's role in modulating inflammatory responses.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Berberine has emerged as a promising natural compound with well-documented anti-inflammatory effects.[1] This guide focuses on berberine sulfate hydrate, a salt form of berberine, and its capacity to mitigate inflammatory processes. Its therapeutic potential is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2][3]
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Berberine has been shown to significantly inhibit the activation of the NF-κB pathway.[4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[5] By stabilizing IκBα, berberine effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[6]
Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a group of signaling proteins that play a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Berberine has been demonstrated to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, JNK, and ERK.[7][8] By attenuating MAPK signaling, berberine can suppress the downstream activation of transcription factors and the production of inflammatory mediators.
Attenuation of Pro-inflammatory Cytokine and Mediator Production
A primary outcome of berberine's influence on the NF-κB and MAPK pathways is the significant reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[2] Studies have consistently shown that berberine treatment leads to decreased levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[5][9]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of berberine has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Anti-inflammatory Activity of Berberine
| Cell Line | Inflammatory Stimulus | Berberine Concentration | Measured Parameter | Result | Citation |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5 µM | TNF-α, IL-6, MCP-1 mRNA levels | Significant reduction | [10] |
| Human Monocytic (THP-1) Cells | Lipopolysaccharide (LPS) | 25, 50 µM | TNF-α, MCP-1, IL-8 secretion | Marked attenuation | [6] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | Lipopolysaccharide (LPS) | 75, 150, 250 µg/ml | IL-1β, IL-6, TNF-α mRNA levels | Dose-dependent reduction | [8] |
| Rat Articular Chondrocytes | Interleukin-1β (IL-1β) | 25, 50, 100 µM | iNOS, COX-2, MMP-3, MMP-13, TNF-α, IL-6 mRNA | Dose-dependent inhibition | [7] |
| 293T Cells | Tumor Necrosis Factor-α (TNF-α) | 5 µM | NF-κB activation | 36% inhibition | [4] |
| Human Oral Cancer Cells (OC2, KB) | TPA (10 nM) | 1, 10, 100 µM | Prostaglandin E2 (PGE2) production | Dose-dependent reduction | [11] |
Table 2: In Vivo Anti-inflammatory Activity of Berberine
| Animal Model | Inflammation Induction | Berberine Dosage | Measured Parameter | Result | Citation |
| Wistar Rats | Carrageenan-induced paw edema | 25, 75, 125 mg/kg | Paw edema | Significant reduction (p < .001) | [12] |
| Wistar Rats | Formaldehyde-induced inflammation | 25, 75, 125 mg/kg | Paw diameter | Marked reduction (p < .001) | [12] |
| Mice | Xylene-induced ear edema | 20 mg/kg | Ear edema | Significant amelioration | [13] |
| Mice | Acetic acid-elicited vascular permeability | 20 mg/kg | Vascular permeability | Significant amelioration | [13] |
Table 3: IC50 Values of Berberine for Inflammatory Markers
| Parameter | Cell/System | IC50 Value | Citation |
| NO production inhibition | --- | 11.64 µmol/L (Compound 1), 9.32 µmol/L (Compound 2) | [5] |
| DPPH radical scavenging | In vitro assay | 178.27 µg/mL | [14] |
| Nitric oxide radical scavenging | In vitro assay | 123.0 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of berberine.
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent assessment of berberine's anti-inflammatory effects.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for TNF-α, IL-6, and other relevant cytokines
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA analysis, 24-well plates for ELISA) and allow them to adhere overnight.
-
Berberine Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for cytokine protein analysis). Include a non-stimulated control group.
-
Sample Collection:
-
For qRT-PCR: After 6 hours of LPS stimulation, wash the cells with PBS and lyse them for RNA extraction.
-
For ELISA: After 24 hours of LPS stimulation, collect the cell culture supernatant for cytokine measurement.
-
-
Analysis:
-
qRT-PCR: Perform reverse transcription of the extracted RNA to cDNA, followed by qRT-PCR to quantify the mRNA expression levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
ELISA: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol details a widely used in vivo model to assess the acute anti-inflammatory activity of berberine.[15]
Materials:
-
Wistar rats or Swiss albino mice
-
This compound
-
Carrageenan (lambda, type IV)
-
Normal saline
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., normal saline)
-
This compound groups (e.g., 25, 50, 100 mg/kg, administered orally)
-
Positive control (e.g., indomethacin, 10 mg/kg, administered orally)
-
-
Drug Administration: Administer the respective treatments (vehicle, berberine, or positive control) orally 1 hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness using digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the procedure for analyzing the effect of berberine on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates from in vitro experiments (see Protocol 4.1)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of phosphorylated proteins to their total protein counterparts and the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by berberine and a typical experimental workflow.
Caption: Signaling pathways modulated by berberine.
Caption: In vitro experimental workflow.
Conclusion
This compound demonstrates significant anti-inflammatory properties, substantiated by a growing body of scientific evidence. Its ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, results in a marked reduction of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of berberine for inflammatory diseases. Continued investigation, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and safety profile.[16][17][18]
References
- 1. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Identification of Novel Berberine Derivatives as Potent Inhibitors against TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα | MDPI [mdpi.com]
- 7. Berberine inhibits the interleukin-1 beta-induced inflammatory response via MAPK downregulation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory potential of berberine-rich extract via modulation of inflammation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and antiarthritic potential of berberine: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. clinicaltrial.be [clinicaltrial.be]
- 17. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effects of berberine on inflammatory markers in Chinese patients with metabolic syndrome and related disorders: a meta‑analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Subcellular Localization of Berberine Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of berberine (B55584) sulfate (B86663) hydrate (B1144303). It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the mechanisms governing berberine's entry into cells and its distribution within subcellular compartments. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development of berberine-based therapeutics.
Cellular Uptake Mechanisms
The entry of berberine into cells is a complex process mediated by various transport mechanisms. It involves both passive diffusion and active transport, with the latter playing a more significant role. The uptake is influenced by factors such as concentration, temperature, and time.[1]
Role of Membrane Transporters
Several transporter proteins are implicated in the uptake and efflux of berberine across the plasma membrane.
-
Organic Cation Transporters (OCTs): Berberine is a substrate for organic cation transporters.[2][3] Specifically, human OCT1 (hOCT1) and OCT2 (hOCT2) are involved in its transport.[4][5] The Michaelis-Menten constant (Km) for berberine uptake by OCT1 and OCT2 has been determined to be 14.8 µM and 4.4 µM, respectively.[4] Berberine also acts as an inhibitor of hOCT2 and hOCT3.[2]
-
Organic Anion-Transporting Polypeptides (OATPs): Studies have shown that OATPs also contribute to the hepatic uptake of berberine.[6] Inhibitors of OATP isoforms, such as rifampicin (B610482) and cyclosporine A, significantly suppress berberine uptake in hepatocytes.[6]
-
P-glycoprotein (P-gp): This efflux pump actively transports berberine out of cells, which can limit its intracellular concentration.[1][7] The basolateral-to-apical flux of berberine in Caco-2 cell monolayers, which is indicative of P-gp mediated efflux, is significantly greater than the apical-to-basolateral flux.[7] Inhibition of P-gp can, therefore, enhance the intracellular accumulation of berberine.[1]
-
Glucose Transporters (GLUTs): Berberine has been shown to upregulate the expression of GLUT1 and GLUT4, which may indirectly influence its cellular effects by modulating glucose metabolism.[8][9][10]
Subcellular Localization
Once inside the cell, berberine does not distribute uniformly. Instead, it accumulates in specific organelles, which is crucial for its pharmacological effects.
-
Mitochondria: A primary site of berberine accumulation is the mitochondria.[1][11][12][13] This accumulation is driven by the mitochondrial membrane potential (MMP).[1][14] Inhibition of MMP with agents like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) can decrease intracellular berberine levels by up to 70%.[1][14] The accumulation in mitochondria is significant as berberine is known to inhibit complex I of the mitochondrial respiratory chain.[11][15][16]
-
Nucleus: Berberine has also been observed to localize in the nucleus.[17][18][19] This localization is concentration-dependent; at higher concentrations, nuclear accumulation becomes more prominent.[18][19] Its presence in the nucleus suggests a potential role in modulating gene expression.
-
Endoplasmic Reticulum (ER): The endoplasmic reticulum is another organelle where berberine can be found.[17] Berberine has been shown to reduce ER stress, which may be related to its localization within this organelle.[17][20]
The subcellular distribution of berberine is concentration-dependent. At lower doses (12.5-50 µM), it is predominantly concentrated in the mitochondria, while higher doses (over 50 µM) lead to its accumulation in the cytoplasm and nucleus.[18][19]
Quantitative Data on Berberine Uptake and Transport
The following tables summarize key quantitative data related to the cellular uptake and transport of berberine.
| Transporter | Cell Line | Parameter | Value | Reference |
| hOCT1 | MDCK | Km | 14.8 µM | [4] |
| hOCT2 | MDCK | Km | 4.4 µM | [4] |
| hOCT1 | HEK293 | IC50 (for metformin (B114582) uptake) | 7.28 µM | [5] |
| hOCT2 | HEK293 | IC50 (for metformin uptake) | 11.3 µM | [5] |
| Cell Line | Incubation Time | Uptake Profile | Reference |
| M2 melanoma | < 30 min | Half-maximal accumulation | [21] |
| M2 melanoma | ~ 2 h | Maximal accumulation | [21] |
| HepG2 | 0.5 h | Ratio of intracellular to extracellular concentration > 15 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and subcellular localization of berberine.
Cellular Uptake Assay
This protocol describes a method to quantify the uptake of berberine into cultured cells.
-
Cell Culture: Plate cells (e.g., HepG2, Caco-2, or a cell line overexpressing a specific transporter) in 24-well plates at an appropriate density and culture until they reach confluency.
-
Preparation: Before the experiment, wash the cells three times with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer.
-
Incubation: Add HBSS containing a known concentration of berberine sulfate hydrate to each well. For time-dependency studies, incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C. For concentration-dependency studies, use a range of berberine concentrations for a fixed time point.
-
Stopping the Uptake: To terminate the uptake, aspirate the berberine-containing solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with the chosen analytical method) and incubating for a sufficient time to ensure complete lysis.
-
Quantification:
-
Fluorometric Method: As berberine is fluorescent, its intracellular concentration can be measured using a fluorescence plate reader.
-
LC-MS/MS: For more sensitive and specific quantification, use liquid chromatography-tandem mass spectrometry. Prepare samples by precipitating proteins (e.g., with acetonitrile) and then analyzing the supernatant.
-
Flow Cytometry: Berberine's fluorescence also allows for its quantification on a per-cell basis using flow cytometry.[21]
-
-
Data Analysis: Normalize the amount of intracellular berberine to the total protein content in each sample, determined by a protein assay (e.g., BCA assay).
Subcellular Fractionation
This protocol outlines a method to isolate different organelles to determine the subcellular distribution of berberine.
-
Cell Treatment and Harvesting: Treat cultured cells with this compound as described in the uptake assay. After incubation, wash the cells with ice-cold PBS and harvest them by scraping.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar device. The efficiency of homogenization should be monitored under a microscope.
-
Differential Centrifugation:
-
Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet will contain the nuclei.
-
Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C). The resulting pellet will be enriched in mitochondria.
-
Microsomes (ER): The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomes, which are fragments of the endoplasmic reticulum.
-
Cytosol: The final supernatant is the cytosolic fraction.
-
-
Quantification: Analyze the berberine content in each fraction using LC-MS/MS as described above. The purity of the fractions should be assessed by Western blotting for organelle-specific marker proteins.
Confocal Microscopy for Subcellular Localization
This method allows for the visualization of berberine's distribution within intact cells.
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with this compound.
-
Organelle Staining: To co-localize berberine with specific organelles, incubate the cells with fluorescent dyes that specifically stain those organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, and DAPI for the nucleus).
-
Fixation and Mounting: Wash the cells with PBS, fix them with a suitable fixative (e.g., 4% paraformaldehyde), and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a laser scanning confocal microscope. The fluorescence of berberine can be directly observed and overlaid with the images from the organelle-specific dyes to determine its subcellular localization.[1]
Signaling Pathways and Experimental Workflows
Berberine modulates several key signaling pathways, which are central to its therapeutic effects.
Key Signaling Pathways Modulated by Berberine
-
AMPK/mTOR Pathway: Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[22][23] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[22] This pathway is crucial for berberine's effects on glucose metabolism and autophagy.
-
Wnt/β-catenin Pathway: Berberine has been shown to inhibit the Wnt/β-catenin signaling pathway.[22][24][25] It can promote the degradation of β-catenin, a key component of this pathway.[22]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also modulated by berberine.[26][27]
-
NF-κB Pathway: Berberine can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation.[22][26]
Visualizations
References
- 1. Mitochondrial membrane potential played crucial roles in the accumulation of berberine in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of organic cation transporter 2 and 3 may be involved in the mechanism of the antidepressant-like action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vectorial transport of the plant alkaloid berberine by double-transfected cells expressing the human organic cation transporter 1 (OCT1, SLC22A1) and the efflux pump MDR1 P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic cation transporter-mediated drug-drug interaction potential between berberine and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic anion-transporting polypeptides contribute to the hepatic uptake of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein-mediated transport of berberine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Berberine acutely activates the glucose transport activity of GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine exerts its antineoplastic effects by reversing the Warburg effect via downregulation of the Akt/mTOR/GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria and NMDA Receptor-Dependent Toxicity of Berberine Sensitizes Neurons to Glutamate and Rotenone Injury | PLOS One [journals.plos.org]
- 13. Mitochondria and NMDA Receptor-Dependent Toxicity of Berberine Sensitizes Neurons to Glutamate and Rotenone Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial membrane potential played crucial roles in the accumulation of berberine in HepG2 cells | Scilit [scilit.com]
- 15. ec.bioscientifica.com [ec.bioscientifica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berberine reduces endoplasmic reticulum stress and improves insulin signal transduction in Hep G2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Berberine sulfate? [synapse.patsnap.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Berberine Sulfate Hydrate: A Technical Guide to Novel Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine. Its therapeutic potential in a wide range of diseases, including cancer, metabolic disorders, and inflammatory conditions, is well-documented.[1][2][3] The sulfate (B86663) hydrate (B1144303) form of berberine is often utilized in research and pharmaceutical preparations.[4] This technical guide provides an in-depth exploration of the novel molecular targets of berberine sulfate hydrate, the signaling pathways it modulates, and the detailed experimental protocols employed for their discovery and validation. The aim is to equip researchers and drug development professionals with a comprehensive understanding of berberine's multifaceted mechanism of action.
Identified Molecular Targets of Berberine
Recent advances in chemical proteomics and other advanced analytical techniques have enabled the identification of direct and indirect molecular targets of berberine. These findings are pivotal in elucidating its pharmacological effects.
Directly Validated Protein Targets
A growing body of evidence has confirmed direct physical interactions between berberine and specific cellular proteins. These interactions are fundamental to its therapeutic activities.
Table 1: Directly Validated Molecular Targets of this compound
| Target Protein | Cell/System Studied | Method of Identification | Key Findings | Reference(s) |
| Pyruvate Kinase M2 (PKM2) | Colorectal cancer cells | Chemical Proteomics | Berberine directly binds to PKM2, promoting its ubiquitination and degradation. This inhibits cancer cell proliferation and metabolic reprogramming. | [5] |
| Actin | Not specified | Affinity-based chemical probe | Berberine directly binds to actin and modulates its assembly, impacting cellular structure and function. | [6][7] |
| Lactate (B86563) Dehydrogenase A (LDHA) | Pancreatic cancer cells | Molecular Docking, Surface Plasmon Resonance (SPR) | Berberine directly binds to LDHA, inhibiting its activity and reducing lactate production. | [8] |
| Beta-secretase 1 (BACE1) | Alzheimer's disease model | Molecular Docking, Surface Plasmon Resonance (SPR) | Berberine binds to BACE1 with a KD of 1.261 μM and inhibits its activity with an IC50 of 62.96 μM, suggesting a role in reducing amyloid-β production. | [9] |
Indirect and Putative Molecular Targets
Quantitative proteomics and computational studies have revealed a broader network of proteins whose expression or activity is significantly altered by berberine treatment. These represent potential indirect targets or areas for further direct binding validation.
Table 2: Indirect and Putative Molecular Targets of this compound
| Target Protein/Protein Group | Cell/System Studied | Method of Identification | Key Findings | Reference(s) |
| Mitochondrial Ribosomal Proteins (MRPL11, 15, 30, 37, 40, 52) | Colon cancer cells | Quantitative Proteomics | Berberine downregulates the expression of these proteins, impairing mitochondrial protein synthesis. | [10][11] |
| GTPase ERAL1 | Colon cancer cells | Quantitative Proteomics | Identified as a hub protein downregulated by berberine treatment. | [10][11] |
| AMP-activated protein kinase (AMPK) | Various cancer and metabolic models | Western Blot, Molecular Docking | Berberine activates AMPK, a master regulator of cellular energy homeostasis. | [8][12][13][14] |
| Nuclear factor-κB (NF-κB) | Various inflammatory models | Western Blot, Reporter Assays | Berberine inhibits the activation of the NF-κB signaling pathway, a key mediator of inflammation. | [15][16] |
| Signal transducer and activator of transcription 3 (STAT3) | Colorectal and other cancer cells | Western Blot, Co-immunoprecipitation | Berberine inhibits the phosphorylation and promotes the ubiquitination and degradation of STAT3. | [5][17] |
| Glucose transporter 1 (GLUT1) | HepG2 and MCF7 cancer cells | Western Blot, Immunofluorescence | Berberine downregulates GLUT1 expression and promotes its degradation. | [18][19] |
Modulation of Key Signaling Pathways
Berberine's therapeutic effects are not attributable to a single target but rather to its ability to modulate entire signaling networks. Its influence on these pathways provides a more holistic understanding of its mechanism of action.
AMPK/mTOR Signaling Pathway
Berberine is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[12][14] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer and metabolic diseases.[20][21] This inhibition suppresses protein synthesis and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics reveals berberine directly binds to PKM2 to inhibit the progression of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of actin as a direct proteomic target of berberine using an affinity-based chemical probe and elucidation of its modulatory role in actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Proteomics Analysis of Berberine-Treated Colon Cancer Cells Reveals Potential Therapy Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomol.com [biomol.com]
- 14. researchgate.net [researchgate.net]
- 15. Proteomics analysis reveals a potential new target protein for the lipid-lowering effect of Berberine8998 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine exerts its antineoplastic effects by reversing the Warburg effect via downregulation of the Akt/mTOR/GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berberine promotes M2 macrophage polarisation through the IL-4-STAT6 signalling pathway in ulcerative colitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Berberine Sulfate Hydrate Administration in a Murine Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of berberine (B55584) sulfate (B86663) hydrate (B1144303) in a murine xenograft model to evaluate its anti-tumor efficacy. The document includes detailed methodologies for in vivo studies, data presentation guidelines, and visual representations of key signaling pathways affected by berberine.
Introduction
Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer properties in numerous studies.[1][2][3] It exerts its effects by modulating various cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and inflammation.[1][2][3] Murine xenograft models are a crucial preclinical tool to assess the in vivo efficacy of potential anti-cancer compounds like berberine. This protocol outlines the administration of berberine sulfate hydrate to tumor-bearing mice.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies investigating the effect of berberine in murine xenograft models.
Table 1: Effect of Berberine on Tumor Growth
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Tumor Weight (mg) at Day 28 (Mean ± SD) |
| Vehicle Control | - | Oral Gavage | 860.7 ± 117.1 | 860.7 ± 117.1[4][5] |
| Berberine | 10 mg/kg | Intraperitoneal | Significantly smaller than control | Not Reported |
| Berberine | 50 mg/kg | Oral Gavage | 401.2 ± 71.5 | 401.2 ± 71.5[4][5] |
| Berberine | 100 mg/kg/day | Intragastric | 48.6% inhibition (MGC803 xenograft) | 51.3% retardation (SGC7901 xenograft)[6] |
| Berberine | 0.1% in drinking water | Oral | Significant decrease compared to control | Not Reported |
Table 2: Effect of Berberine on Body Weight
| Treatment Group | Dosage | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) |
| Vehicle Control | - | 20.2 ± 1.5 | 24.5 ± 2.1 |
| Berberine | 50 mg/kg | 20.5 ± 1.8 | 23.9 ± 2.3 |
| Berberine | 100 mg/kg | 20.3 ± 1.6 | No significant influence[6] |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) in sterile water, or methyl cellulose)[4][5][7]
-
Sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound. The amount will depend on the desired dosage (e.g., 50 mg/kg) and the number of mice to be treated.
-
Weigh the this compound powder accurately using an analytical balance.
-
Prepare the vehicle solution. For a 0.5% CMC-Na solution, dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Heat and stir until fully dissolved, then autoclave to sterilize. Allow the solution to cool to room temperature before use.
-
Suspend the this compound in the vehicle. Add the weighed powder to a sterile conical tube. Add a small amount of the vehicle and vortex thoroughly to create a uniform paste.
-
Bring the solution to the final volume. Gradually add the remaining vehicle to the conical tube while continuously vortexing to ensure a homogenous suspension.
-
Ensure complete suspension. If necessary, sonicate the suspension for 5-10 minutes to break up any remaining clumps.
-
Store the prepared solution. Store at 4°C for short-term use (up to one week). Protect from light. Always vortex the solution thoroughly before each administration to ensure a uniform suspension.
Murine Xenograft Model and Berberine Administration
This protocol details the establishment of a xenograft model and the subsequent administration of berberine.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD-SCID)
-
Cancer cell line of interest (e.g., U87 glioblastoma, HT-29 colon cancer)[4][8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Syringes (1 mL) with 27-30 gauge needles
-
Calipers
-
Animal balance
-
Prepared this compound solution
-
Gavage needles (for oral administration)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=6-8 mice per group).
-
Berberine Administration:
-
Oral Gavage: Administer the prepared berberine solution (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[4][5] The volume is typically 100-200 µL per mouse.
-
Intraperitoneal Injection: Alternatively, administer berberine (e.g., 10 mg/kg) via intraperitoneal injection every four days.[9]
-
In Drinking Water: Provide drinking water containing 0.05% or 0.1% berberine.[8][10]
-
-
Monitoring: Monitor the body weight of the mice and tumor volume regularly throughout the experiment. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., 28 days), euthanize the mice and excise the tumors.[4][5] Measure the final tumor weight.
-
Tissue Analysis: Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for signaling protein expression.[8]
Visualizations
Signaling Pathways Modulated by Berberine
Berberine has been shown to inhibit several key signaling pathways implicated in cancer progression.
References
- 1. mdpi.com [mdpi.com]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine in combination with doxorubicin suppresses growth of murine melanoma B16F10 cells in culture and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berberine inhibits human tongue squamous carcinoma cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemopreventive effects of berberine on intestinal tumor development in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining Cell Viability with Berberine Sulfate Hydrate Treatment using the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for determining the cytotoxic effects of berberine (B55584) sulfate (B86663) hydrate (B1144303) on cultured cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Berberine, a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[3] This protocol details the preparation of berberine sulfate hydrate solutions, cell culture and treatment, execution of the MTT assay, and subsequent data analysis to determine cell viability and calculate the half-maximal inhibitory concentration (IC50).
Introduction
Berberine has emerged as a promising natural compound in cancer research due to its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.[4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis through the BCL-2/BAX pathway, cell cycle arrest at the G1 or G2/M phase, and modulation of critical signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][6][7][8] The MTT assay offers a robust and reliable method for quantifying the cytotoxic effects of berberine on cancer cells, providing valuable data for drug development and mechanistic studies.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier/Cat. No. | Storage |
| This compound | e.g., Sigma-Aldrich | Room Temperature |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Specific to cell line | 4°C |
| Fetal Bovine Serum (FBS) | Specific to cell line | -20°C |
| Penicillin-Streptomycin Solution | Specific to cell line | -20°C |
| Trypsin-EDTA Solution | Specific to cell line | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | General lab supplier | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | e.g., Sigma-Aldrich | 4°C (protect from light) |
| Dimethyl Sulfoxide (DMSO) or Solubilization Solution | General lab supplier | Room Temperature |
| 96-well flat-bottom cell culture plates | General lab supplier | Sterile, Room Temperature |
| Sterile, pyrogen-free filter tips and centrifuge tubes | General lab supplier | Sterile, Room Temperature |
Preparation of Reagents
1. This compound Stock Solution (e.g., 20 mM)
Berberine sulfate is soluble in DMSO and water.[9] A concentrated stock solution in DMSO is recommended for ease of dilution into cell culture medium.
-
Calculation: The molecular weight of berberine sulfate anhydrous is 768.8 g/mol . To prepare a 20 mM stock solution, dissolve 15.38 mg of this compound in 1 mL of sterile DMSO.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
2. MTT Reagent (5 mg/mL)
-
Procedure:
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex until the MTT is completely dissolved.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store at 4°C, protected from light.
-
3. Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
DMSO: Use tissue culture grade DMSO.
-
10% SDS in 0.01 M HCl: Dissolve 10 g of SDS in 100 mL of 0.01 M HCl.
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Berberine Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of berberine.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest berberine concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value: The IC50 value is the concentration of berberine that inhibits cell viability by 50%. This can be determined by plotting a dose-response curve (percentage cell viability vs. log of berberine concentration) and using non-linear regression analysis.
Representative Quantitative Data
The following tables provide examples of data that can be generated from this protocol.
| Cell Line | Berberine IC50 (µM) | Treatment Duration (h) | Reference |
| Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | 48 | [1] |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | 48 | [1] |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | 48 | [1] |
| HeLa (Cervical Carcinoma) | 245.18 ± 17.33 | 48 | [1] |
| HT29 (Colon Cancer) | 52.37 ± 3.45 | 48 | [1] |
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 1,000 - 100,000 cells/well |
| Berberine Concentration Range | 10 - 100 µM (initial screening) |
| MTT Incubation Time | 2 - 4 hours |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
Signaling Pathways Modulated by Berberine
Berberine exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Berberine has been shown to inhibit the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are crucial for cell growth and survival.[4][8] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to the activation of caspases and subsequent programmed cell death. Berberine also induces cell cycle arrest by inhibiting the expression of cyclins and cyclin-dependent kinases (CDKs).[7]
Conclusion
The MTT assay is a valuable tool for assessing the dose-dependent effects of this compound on cell viability. This protocol provides a detailed methodology for conducting the assay and analyzing the results. The ability of berberine to modulate critical signaling pathways highlights its potential as a therapeutic agent in cancer treatment. Further investigation into its mechanisms of action will continue to be a significant area of research.
References
- 1. Berberine as a Potential Anticancer Agent: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two-stage culture for producing berberine by cell suspension and shoot cultures of Berberis buxifolia Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 6. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Berberine Sulfate Hydrate using High-Performance Liquid Chromatography (HPLC)
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid, is a prominent bioactive compound found in various plants of the Berberis species. It is known for a wide range of pharmacological activities. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of berberine, specifically in the form of berberine sulfate (B86663) hydrate (B1144303), in bulk drug substances and pharmaceutical formulations. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications.
Principle
The method employs a C18 stationary phase and an isocratic mobile phase to achieve efficient separation of berberine from potential impurities. Detection is performed using a UV-Visible detector at the maximum absorbance wavelength of berberine, allowing for sensitive and specific quantification. The peak area of berberine is directly proportional to its concentration in the sample.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector is suitable for this analysis. The following chromatographic conditions have been optimized for the quantification of berberine.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Trifluoroacetic Acid in Water (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Column Temperature | 30°C[1][2] |
| Detection Wavelength | 344-350 nm[1] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.1. Mobile Phase Preparation Prepare a 0.1% trifluoroacetic acid solution in HPLC-grade water. Mix this solution with acetonitrile in a 60:40 ratio. Filter the mobile phase through a 0.22 µm nylon membrane filter and degas by sonication for 15 minutes before use.
2.2. Standard Stock Solution Preparation (1000 µg/mL of Berberine) Accurately weigh approximately 10 mg of Berberine Sulfate Hydrate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This will serve as the primary stock solution.
Note: Adjust the weight of the standard based on its purity and the molecular weight difference between the free base and the sulfate hydrate form to achieve the desired concentration of the active berberine moiety.
2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 2 µg/mL to 150 µg/mL.[1] These solutions are used to construct the calibration curve.
2.4. Sample Preparation For bulk drug substances, accurately weigh a quantity of the powder equivalent to 10 mg of berberine, dissolve it in methanol, and dilute to a final concentration within the calibration range. For formulated products like tablets, weigh and finely powder no fewer than ten tablets. Take a portion of the powder equivalent to one tablet's average weight and extract the berberine using methanol, potentially with the aid of sonication. Filter the final sample solution through a 0.45 µm syringe filter before injection.[3]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.021 - 1.5 µg/mL[4][5] |
| Limit of Quantification (LOQ) | 0.064 - 5.3 µg/mL[4][5] |
| Accuracy (% Recovery) | 98.24% - 103.1%[4][5] |
| Precision (%RSD) | < 2.0%[5] |
Data Presentation
The quantitative data for the calibration and validation of the HPLC method for this compound are summarized below.
Table 3: Calibration Data for Berberine Standard
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 2 | [Example Value: 120500] |
| 10 | [Example Value: 601200] |
| 25 | [Example Value: 1503000] |
| 50 | [Example Value: 3005500] |
| 100 | [Example Value: 6011000] |
| 150 | [Example Value: 9015000] |
Note: The values in Table 3 are illustrative and should be generated during actual analysis.
Visualizations
Experimental Workflow
The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification by HPLC.
Logical Relationship of Method Validation
The relationship between the different validation parameters as per ICH guidelines is illustrated below.
Caption: Interrelation of HPLC Method Validation Parameters.
References
- 1. gigvvy.com [gigvvy.com]
- 2. Development and Validation of RP-HPLC Method for Quantification of Berberine in Ethanol Fraction of Methanol Extract and Developed Formulation of Tinospora Cordifolia – Oriental Journal of Chemistry [orientjchem.org]
- 3. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Antimicrobial susceptibility testing of berberine sulfate hydrate using broth microdilution
Application Note: Antimicrobial Susceptibility Testing of Berberine (B55584) Sulfate (B86663) Hydrate (B1144303)
Introduction
Berberine, an isoquinoline (B145761) alkaloid extracted from various plants, is known for its broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria.[1][2] Berberine sulfate hydrate, a salt form of berberine, offers enhanced solubility, making it a compound of interest for pharmaceutical and research applications.[3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] Additionally, it summarizes reported MIC values and illustrates the key antimicrobial mechanisms of action of berberine.
Mechanism of Action
Berberine exerts its antimicrobial effects through multiple mechanisms, making it a robust antimicrobial agent.[7] Key mechanisms include:
-
Inhibition of Cell Wall Synthesis: Berberine can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It has been shown to down-regulate the expression of genes such as murC, murD, mraY, and murG, which are essential for the production of peptidoglycan precursors.[8] This disruption weakens the cell wall, leading to increased permeability and eventual cell lysis.[8]
-
Inhibition of Protein and DNA Synthesis: Berberine can inhibit the synthesis of essential cellular macromolecules. Studies have demonstrated that berberine can damage bacterial cellular proteins and interfere with DNA synthesis, possibly by affecting the activity of DNA topoisomerase.[9][10]
-
Disruption of Cell Membrane Integrity: Berberine can damage the structure of the bacterial cell membrane, leading to the leakage of intracellular components and an increase in membrane permeability.[9][11]
-
Inhibition of Bacterial Division: Berberine has been shown to inhibit the bacterial cell division protein FtsZ.[12][13] By binding to FtsZ, berberine disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and inhibition of division.[12][14]
-
Efflux Pump Inhibition: Berberine can act as an inhibitor of multidrug resistance (MDR) efflux pumps in bacteria.[15][16] By blocking these pumps, berberine increases the intracellular concentration of itself and other co-administered antibiotics, thereby enhancing their antimicrobial efficacy.[15][17]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the CLSI M07-A9 guidelines for antimicrobial susceptibility testing of aerobically growing bacteria.[4][5][6]
1. Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
2. Preparation of this compound Stock Solution
-
Due to its solubility, a stock solution of this compound can be prepared in DMSO.[1]
-
Calculation: To prepare a stock solution of a specific concentration (e.g., 10 mg/mL), weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. Ensure the powder is completely dissolved.
-
Storage: The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Preparation of Serial Dilutions in Microtiter Plate
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate. This is typically done in a separate "mother" plate or in tubes.
-
Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.
5. Inoculation of Microtiter Plates
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.
6. Incubation and MIC Determination
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Berberine against Various Bacterial Strains
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | - | 2400 | [11] |
| Bacillus subtilis | - | 3600 | [11] |
| Staphylococcus aureus | - | 3300 | [11] |
| Salmonella | - | 3950 | [11] |
| Streptococcus agalactiae | - | 78 | [9][10] |
Note: MIC values can vary depending on the specific strain, testing methodology, and source of the berberine compound.
Visualizations
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Overview of Berberine's Antimicrobial Mechanisms of Action.
Caption: Berberine's Inhibition of Bacterial Efflux Pumps.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Berberine Sulfate | 316-41-6 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Antibacterial activity and mechanism of berberine against Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Antibacterial activity and mechanism of berberine against Streptococcus agalactiae. | Semantic Scholar [semanticscholar.org]
- 11. Antibacterial Activity and Mechanism of Berberine from the Fruit of Berberis poiretii [spkx.net.cn]
- 12. Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. mdpi.com [mdpi.com]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application of Berberine Sulfate Hydrate in Developing Novel Drug Delivery Systems: Application Notes and Protocols
Introduction
Berberine (B55584), a quaternary isoquinoline (B145761) alkaloid extracted from plants of the Berberis species, has a long history in traditional medicine and is recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects.[1][2][3][4] However, the clinical application of berberine is often hindered by its inherent physicochemical properties, such as poor water solubility, low stability, and limited oral bioavailability, partly due to P-glycoprotein-mediated efflux.[5][6][7][8] To overcome these limitations, researchers are actively developing novel drug delivery systems (DDS) designed to enhance the solubility, stability, and therapeutic efficacy of berberine.[7][9] This document provides detailed application notes on various DDS for berberine and standardized protocols for their preparation and evaluation.
Section 1: Application Notes - Novel Drug Delivery Systems for Berberine
The encapsulation of berberine into nanocarriers is a leading strategy to improve its pharmacokinetic profile and target its delivery.[9] These systems protect the drug from degradation, enhance its solubility, and can be engineered for controlled or targeted release.[2][7]
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are a popular choice for berberine delivery due to their biocompatibility and ability to improve oral bioavailability.[5][10] Surface modifications, such as creating Fiber Interlaced Liposomes™ (FIL), can further enhance stability and provide a more sustained release profile.[5]
Table 1: Physicochemical Properties of Berberine-Loaded Liposomal Formulations
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE) % | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Optimized Liposome | 823 nm (Note: This appears to be a typo in the source, likely should be smaller) | Not Reported | -1.93 | 78.43 | Optimized using a 3² full factorial design for oral administration. | [1][11] |
| Reconstituted Liposomes | 116.6 ± 5.8 | 0.269 ± 0.038 | Not Reported | 87.8 ± 1.0 | Increased oral bioavailability by 628% in rats compared to pure berberine. | [10] |
| Fiber Interlaced Liposome™ (FIL-BBR) | ~110 | Not Reported | Negative | ~80 | Showed enhanced stability in simulated gastric fluid and a 3.37-fold higher oral bioavailability in rats. | [5][12] |
| Long-Circulating Liposomes | 146.9 ± 3.2 | Not Reported | Not Reported | 94.3 ± 2.1 | Prepared using an ionophore-mediated ZnSO₄ gradient method. |[13] |
Polymeric Nanoparticles
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and natural polymers such as chitosan (B1678972) are widely used to fabricate berberine-loaded nanoparticles (NPs).[9][14] These systems offer sustained drug release and can be functionalized for targeted delivery, for instance, by adding folic acid to target cancer cells.[15][6]
Table 2: Characteristics of Berberine-Loaded Polymeric Nanoparticles
| Polymer System | Preparation Method | Average Size (nm) | Encapsulation Efficiency (EE) % | Drug Loading (DL) % | Key Application/Finding | Reference |
|---|---|---|---|---|---|---|
| PLA Core-Shell NPs | Coaxial Electrospray | 265 | ~81 | ~7.5 | Increased cytotoxic efficacy against HCT116 colon cancer cells. | [6] |
| Chitosan-Based NPs | Ionic Cross-linking | Not Reported | Not Reported | Not Reported | Induced apoptosis in nasopharyngeal carcinoma cells via folate receptor-mediated endocytosis. | [15] |
| PLGA NPs | Not Specified | <200 | Not Reported | Not Reported | Designed for astrocytoma cell administration and photodynamic therapy. |[14] |
Hydrogels for Controlled Release
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for drug delivery, particularly for wound healing and oral administration.[2][16][17] pH-responsive hydrogels have been developed to trigger berberine release in specific gastrointestinal environments, like the higher pH of the intestine.[18][19]
Table 3: In Vitro Release of Berberine from Hydrogel Systems
| Hydrogel Composition | Release Condition | Cumulative Release (%) | Time (hours) | Release Kinetics Model | Key Finding | Reference |
|---|---|---|---|---|---|---|
| CMS-g-PAA/PGS/ST/SA | pH 7.4 | >80 | 10 | Higuchi | pH-responsive beads with release dependent on swelling and polymer relaxation. | [18][19] |
| Chitosan/Sodium Alginate | Not Specified | 90 | 576 (24 days) | Burst release followed by sustained release | Designed as an effective, long-lasting algae suppressant. | [20] |
| Chitosan/Carboxymethyl-β-Cyclodextrin | SGF (pH 2.1), SIF (pH 6.8), SCF (pH 7.2) | Not specified | Not specified | Not specified | Demonstrated sustained release and excellent antibacterial activity. |[21] |
Section 2: Cellular Mechanisms and Signaling Pathways
Berberine exerts its therapeutic effects, particularly its anticancer activity, by modulating multiple cellular signaling pathways.[22][23] It can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit inflammation and angiogenesis by interfering with key signaling molecules.[22][24] One of the critical pathways inhibited by berberine is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.[23][24][25]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Berberine-based strategies: novel delivery systems bring out new potential for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Berberine sulfate? [synapse.patsnap.com]
- 4. Therapeutic and biological activities of berberine: The involvement of Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, in vitro and in vivo studies of liposomal berberine using novel natural Fiber Interlaced Liposomal technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vivo evaluation in an endogenous hyperlipidemic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine-based strategies: novel delivery systems bring out new potential for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polysaccharide-based hydrogels for local berberine delivery: an innovative strategy for wound healing [iris.cnr.it]
- 18. Preparation and application of pH-responsive composite hydrogel beads as potential delivery carrier candidates for controlled release of berberine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chitosan/Sodium Alginate Hydrogel for the Release of Berberine as an Algae Suppressant: RSM Optimization and Analysis of Sustained Release Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Analysis of Berberine Sulfate Hydrate's Effect on Cancer Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Introduction Cancer metastasis is a complex, multi-step process that is the primary cause of cancer-related mortality. Two critical early stages of metastasis are cell migration and invasion, where cancer cells move and degrade the extracellular matrix (ECM) to disseminate from the primary tumor.[1] Berberine (B55584), an isoquinoline (B145761) alkaloid isolated from plants of the Berberis genus, has demonstrated significant anti-cancer properties, including the ability to inhibit these key metastatic processes.[2] In vitro studies have shown that berberine can suppress the migration and invasion of various cancer cells, including those from gastric, colorectal, melanoma, and lung cancers.[2][3] Its mechanism of action involves the modulation of numerous cell signaling pathways that regulate the machinery of cell movement and matrix remodeling.[1][4]
This document provides detailed protocols for assessing the anti-migratory and anti-invasive effects of berberine sulfate (B86663) hydrate (B1144303) using standard in vitro assays and summarizes key quantitative findings and molecular mechanisms.
Mechanism of Action: Signaling Pathways Modulated by Berberine
Berberine exerts its anti-metastatic effects by targeting multiple signaling pathways crucial for cell migration and invasion. It has been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes essential for degrading the ECM.[1][3][5] This suppression is often achieved by downregulating upstream signaling cascades such as PI3K/AKT, NF-κB, and MAPK (p38/JNK).[4][6][7] Furthermore, berberine can inhibit the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[2][8]
References
- 1. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Target Potential of Berberine as an Antineoplastic and Antimetastatic Agent: A Special Focus on Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Berberine inhibits the growth of osteosarcoma through modulating MMP/NM-23 and MAPK/JNK signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine suppresses in vitro migration and invasion of human SCC-4 tongue squamous cancer cells through the inhibitions of FAK, IKK, NF-kappaB, u-PA and MMP-2 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Berberine Sulfate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has demonstrated significant anti-cancer properties in a variety of cancer cell lines.[1][2] One of its key mechanisms of action is the induction of cell cycle arrest, thereby inhibiting cancer cell proliferation.[3] This application note provides a detailed protocol for analyzing berberine-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. Additionally, it summarizes the molecular pathways involved and presents quantitative data on berberine's efficacy.
Mechanism of Action: Berberine-Induced Cell Cycle Arrest
Berberine can induce cell cycle arrest at either the G1 or G2/M phase, depending on the cancer cell type.[3][4] This arrest is often mediated through the modulation of key cell cycle regulatory proteins. One of the primary pathways involves the tumor suppressor protein p53.[5] Berberine treatment can lead to the upregulation of p53, which in turn transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21.[5][6] The p21 protein then binds to and inhibits cyclin-CDK complexes (such as Cyclin D1/CDK4/6 and Cyclin E/CDK2 for G1 arrest, or Cyclin B1/CDK1 for G2/M arrest), preventing the cell from progressing through the cell cycle.[6][7] Furthermore, berberine has been shown to influence other signaling pathways, such as the PI3K/Akt pathway, which can also impact cell cycle progression.[3][8]
Data Presentation
Table 1: IC50 Values of Berberine in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of berberine in different cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [1][2] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1][2] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1][2] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [1][2] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [1][2] |
| T47D | Breast Cancer | 25 | [4] |
| SNU-5 | Gastric Carcinoma | 48 | [7][9] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | [10][11] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | [10][11] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [10][11] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [10][11] |
Table 2: Effect of Berberine on Cell Cycle Distribution
The following table illustrates the effect of berberine treatment on the distribution of cells in different phases of the cell cycle in various cancer cell lines.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MCF-7 | Control | 65.4 | 23.1 | 11.5 | [4] |
| Berberine (25 µM) | 75.2 | 15.3 | 9.5 | [4] | |
| T47D | Control | 55.3 | 30.2 | 14.5 | [4] |
| Berberine (25 µM) | 40.1 | 22.4 | 37.5 | [4] | |
| SNU-5 | Control | 58.3 | 29.1 | 12.6 | [9] |
| Berberine (50 µmol/L) | 45.2 | 20.5 | 34.3 | [9] | |
| Berberine (100 µmol/L) | 35.1 | 15.2 | 49.7 | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of berberine-induced cell cycle arrest and the experimental workflow for its analysis.
Caption: Berberine-induced cell cycle arrest signaling pathway.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wjgnet.com [wjgnet.com]
- 8. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Stable Cell Line for Studying Berberine Sulfate Hydrate Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584), an isoquinoline (B145761) alkaloid extracted from various medicinal plants, has demonstrated significant anti-cancer effects in numerous studies.[1][2] Its therapeutic potential is attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis and metastasis through the modulation of various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2] However, the development of drug resistance remains a significant obstacle in cancer therapy. Establishing stable, berberine-resistant cancer cell lines is a crucial step for elucidating the molecular mechanisms of resistance and for developing novel strategies to overcome it.[3][4]
This document provides a comprehensive guide for establishing a stable cell line resistant to berberine sulfate (B86663) hydrate (B1144303). It includes detailed protocols for the long-term culture of cancer cells with gradually increasing concentrations of berberine, methods to characterize the resistant phenotype, and assays to investigate the underlying molecular changes.
Data Presentation
Table 1: Determination of Berberine Sulfate Hydrate IC50 Values
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Parental | IC50 (µM) - Resistant | Resistance Index (RI) |
| e.g., MCF-7 | 48 | [Insert experimental data] | [Insert experimental data] | [Calculate as IC50 Resistant / IC50 Parental] |
| e.g., A549 | 48 | [Insert experimental data] | [Insert experimental data] | [Calculate as IC50 Resistant / IC50 Parental] |
| e.g., HepG2 | 48 | [Insert experimental data] | [Insert experimental data] | [Calculate as IC50 Resistant / IC50 Parental] |
Table 2: Gene Expression Analysis in Parental vs. Resistant Cells (RT-qPCR)
| Gene | Cell Line | Fold Change in Resistant Cells (Normalized to Parental) |
| MDR1 (ABCB1) | e.g., MCF-7 | [Insert experimental data] |
| MRP1 (ABCC1) | e.g., MCF-7 | [Insert experimental data] |
| BCRP (ABCG2) | e.g., MCF-7 | [Insert experimental data] |
| Akt | e.g., MCF-7 | [Insert experimental data] |
| mTOR | e.g., MCF-7 | [Insert experimental data] |
| ERK1/2 | e.g., MCF-7 | [Insert experimental data] |
Table 3: Protein Expression Analysis in Parental vs. Resistant Cells (Western Blot)
| Protein | Cell Line | Fold Change in Resistant Cells (Normalized to Parental) |
| P-glycoprotein (P-gp) | e.g., MCF-7 | [Insert experimental data] |
| MRP1 | e.g., MCF-7 | [Insert experimental data] |
| BCRP | e.g., MCF-7 | [Insert experimental data] |
| p-Akt / Total Akt | e.g., MCF-7 | [Insert experimental data] |
| p-mTOR / Total mTOR | e.g., MCF-7 | [Insert experimental data] |
| p-ERK1/2 / Total ERK1/2 | e.g., MCF-7 | [Insert experimental data] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4][6]
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium.[5] Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[4]
Protocol 2: Establishment of a this compound-Resistant Stable Cell Line
This protocol describes the generation of a stable cell line with acquired resistance to this compound through continuous exposure to gradually increasing drug concentrations.[3][4]
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Initial Exposure: Begin by continuously exposing the parental cell line to this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[7]
-
Monitoring and Passaging: Monitor the cells daily for signs of cytotoxicity. When the cells recover and reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[8]
-
Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration for 2-3 passages, increase the concentration of this compound by 1.5- to 2-fold.[3][7]
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. If significant cell death occurs, reduce the drug concentration to the previously tolerated level and allow the cells to recover before attempting to increase the concentration again.[4]
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This provides a backup at various stages of resistance development.[3]
-
Establishment of the Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line. This newly established line is now considered the this compound-resistant stable cell line.[4]
-
Stability Check: To confirm the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.[8]
Protocol 3: Analysis of Gene Expression by RT-qPCR
This protocol is for quantifying the mRNA expression levels of genes potentially involved in berberine resistance, such as ABC transporters.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit[9]
-
SYBR Green qPCR master mix[9]
-
Primers for target genes (e.g., MDR1, MRP1, BCRP) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[9]
-
qPCR:
-
Set up the qPCR reaction in triplicate for each gene (target and housekeeping) and each cell line (parental and resistant). A typical reaction includes SYBR Green master mix, forward and reverse primers, and cDNA template.[9]
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then comparing the resistant cells to the parental cells.
Protocol 4: Analysis of Protein Expression by Western Blot
This protocol is for detecting changes in the protein levels of key signaling molecules and drug transporters.
Materials:
-
Parental and resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-gp, MRP1, BCRP, Akt, p-Akt, mTOR, p-mTOR, ERK1/2, p-ERK1/2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 5: Gene Silencing using siRNA Transfection
This protocol is for transiently knocking down the expression of a target gene to investigate its role in berberine resistance.
Materials:
-
Resistant cells
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)[11]
-
Reduced-serum medium (e.g., Opti-MEM)[11]
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the resistant cells in 6-well plates so that they are 60-80% confluent at the time of transfection.[11]
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in a reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in the reduced-serum medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow the formation of transfection complexes.[11]
-
-
Transfection: Add the transfection complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Functional Assays: After incubation, assess the effect of gene knockdown on berberine sensitivity by performing an IC50 determination (Protocol 1). Confirm the knockdown efficiency by RT-qPCR (Protocol 3) or Western blot (Protocol 4).
Mandatory Visualizations
Caption: Experimental workflow for establishing and characterizing a berberine-resistant cell line.
Caption: Proposed signaling pathways involved in acquired resistance to berberine.
Caption: Logical workflow for validating the role of a candidate gene in berberine resistance.
References
- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 10. biomol.com [biomol.com]
- 11. m.youtube.com [m.youtube.com]
Utilizing Berberine Sulfate Hydrate as a Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
Introduction
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, exhibits intrinsic fluorescence that has garnered significant interest for its application as a versatile fluorescent probe in cellular imaging.[1][2][3] Its sulfate (B86663) hydrate (B1144303) form is often utilized in biological research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging berberine sulfate hydrate for visualizing various subcellular structures and dynamic cellular processes. Berberine's utility as a fluorescent probe stems from its ability to selectively accumulate in different cellular compartments, with its fluorescence emission being sensitive to the local microenvironment and binding to biomolecules.[4]
Physicochemical and Fluorescent Properties
This compound is a yellow crystalline solid.[5] Under ultraviolet light, berberine exhibits a strong yellow fluorescence.[6] Its fluorescence properties are influenced by its environment; for instance, its fluorescence is enhanced upon binding to DNA and glycosaminoglycans.[4]
Table 1: Spectroscopic Properties of Berberine
| Property | Value | Source |
| Absorption Maximum (UV-A) | ~342-345 nm | [7][8] |
| Emission Maximum | ~540-550 nm | [7][9][10] |
Note: Excitation and emission maxima can vary depending on the solvent and local cellular environment.
Applications in Cellular Imaging
Berberine has been successfully employed to visualize several key cellular components and processes:
-
Mitochondria: At lower concentrations, berberine selectively accumulates in the mitochondria of living cells, making it a valuable tool for mitochondrial imaging.[1][11][12][13] The fluorescence of berberine derivatives has been shown to be dependent on the mitochondrial membrane potential.[12]
-
Nucleus: At higher concentrations, berberine can be observed accumulating in the cytoplasm and nucleus.[1][7][14] Its interaction with DNA and RNA in the nucleus leads to enhanced fluorescence, allowing for the visualization of nuclear morphology and DNA content.[15][16]
-
Glycosaminoglycans: Berberine can be used as a fluorescent marker for sulfated glycosaminoglycans, such as heparin, in cells.[17]
-
Cell Cycle Analysis: Due to its concentration-dependent localization and effects on cell cycle progression, berberine can be used to study cell cycle arrest.[1][2][14] Low doses tend to cause G1 arrest, while higher doses can lead to G2 arrest.[1][14]
Table 2: Concentration-Dependent Cellular Localization of Berberine
| Concentration Range | Primary Cellular Localization | Observed Effect | Cell Line Example | Source |
| 10 - 50 µM | Mitochondria | G1 cell cycle arrest | Melanoma cells (K1735-M2, WM793) | [1][2][14] |
| > 50 µM | Cytoplasm and Nucleus | G2 cell cycle arrest | Melanoma cells (K1735-M2, WM793) | [1][2][14] |
| 100 µM | Nucleus | Inhibition of DNA synthesis | KM12C cells | [7] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol provides a general procedure for staining live cells to observe the concentration-dependent localization of berberine.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible plates or dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI or GFP, as berberine has a broad excitation and emission)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of 10-20 mM. Store at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).
-
Prepare Working Solution: Dilute the berberine stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 25 µM for mitochondrial staining or 75 µM for nuclear staining).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the berberine-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. Incubation time may need to be optimized for different cell types.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove excess unbound berberine.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 340-400 nm and collect emission around 530-560 nm.
Protocol 2: Co-localization with a Mitochondrial Marker
To confirm the mitochondrial localization of berberine, a co-staining experiment with a known mitochondrial probe like MitoTracker Red can be performed.
Materials:
-
This compound working solution (e.g., 25 µM)
-
MitoTracker Red CMXRos (or another suitable mitochondrial marker)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow steps 1-3 of Protocol 1 to prepare cells and the berberine working solution.
-
MitoTracker Staining: Prepare a working solution of MitoTracker Red in culture medium according to the manufacturer's instructions (typically 100-500 nM).
-
Remove the medium from the cells and add the MitoTracker Red working solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the MitoTracker solution and wash the cells once with pre-warmed medium.
-
Berberine Staining: Add the berberine working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Final Wash and Imaging: Remove the berberine solution, wash the cells twice with PBS, add fresh medium, and image using appropriate filter sets for both berberine (green/yellow channel) and MitoTracker Red (red channel).
Signaling Pathway Visualization
Berberine's effects on cellular processes are linked to its interaction with various signaling pathways. For instance, its anti-proliferative effects are often associated with the induction of apoptosis.
Berberine has been reported to induce apoptosis through a mitochondrial pathway that involves the upregulation of p53, changes in the Bcl-2/Bax ratio, a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[14]
Considerations and Troubleshooting
-
Phototoxicity: Like many fluorescent probes, berberine can be phototoxic, especially at high concentrations and with prolonged light exposure. Minimize exposure time and use the lowest laser power necessary for imaging.
-
Cell Type Variability: The optimal concentration and incubation time for berberine staining can vary significantly between different cell lines. It is crucial to perform a titration for each new cell type.
-
Filter Selection: Due to its broad emission spectrum, ensure that the fluorescence emission filter is appropriate to capture the berberine signal while minimizing bleed-through from other fluorophores in co-staining experiments.
-
Solubility: this compound has limited solubility in aqueous solutions. The use of a DMSO stock solution is recommended. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
By following these guidelines and protocols, researchers can effectively utilize this compound as a cost-effective and versatile fluorescent probe for a range of applications in cellular imaging.
References
- 1. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Berberine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Berberine-based carbon dots for selective and safe cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Fluorescence microscopy demonstration of mitochondria in tissue culture cells using berberine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine derivatives as cationic fluorescent probes for the investigation of the energized state of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Different concentrations of berberine result in distinct cellular localization patterns and cell cycle effects in a melanoma cell line - ProQuest [proquest.com]
- 15. Comprehensive study in the inhibitory effect of berberine on gene transcription, including TATA box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of berberine on proliferation, biosynthesis of macromolecules, cell cycle and induction of intercalation with DNA, dsDNA damage and apoptosis in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescent berberine binding as a marker of internal glycosaminoglycans sulfate in bovine oocytes and sperm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the low bioavailability of berberine sulfate hydrate for in vivo studies
Welcome to the technical support center for researchers working with berberine (B55584) sulfate (B86663) hydrate (B1144303). This guide provides troubleshooting tips and frequently asked questions (FAQs) to help you overcome the challenge of its low oral bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low efficacy of berberine sulfate hydrate in my in vivo model?
A: The low efficacy of orally administered berberine is most likely linked to its inherently poor bioavailability, which is estimated to be less than 1%.[1][2][3][4] Several factors contribute to this issue:
-
Poor Aqueous Solubility: Berberine salts can have limited solubility in the gastrointestinal tract, which is a prerequisite for absorption.[5][6][7]
-
P-glycoprotein (P-gp) Efflux: Berberine is a substrate for the P-gp efflux pump in intestinal epithelial cells. This pump actively transports berberine back into the intestinal lumen after absorption, significantly reducing the net amount that reaches systemic circulation.[8][9]
-
Extensive First-Pass Metabolism: Berberine undergoes rapid and extensive metabolism in both the intestine and the liver by cytochrome P450 (CYP) enzymes (like CYP3A4 and CYP2D6), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs).[8][10][11] This converts berberine into metabolites before it can circulate systemically.
-
Gut Microbiota Transformation: Gut microbiota can convert berberine into a more absorbable form, dihydroberberine (B31643) (dhBBR), which is then oxidized back to berberine after absorption.[8] However, the overall process contributes to its complex metabolic fate.
Q2: Is there a difference between berberine sulfate and berberine hydrochloride (HCl) in terms of bioavailability?
A: Most published research has been conducted on berberine hydrochloride (HCl). Berberine HCl is a salt form created by combining berberine with hydrochloric acid to enhance its stability and water solubility.[4][12][13] This improved solubility is a key factor for better absorption compared to the base form of berberine.[4][13] While direct comparative studies on the bioavailability of the sulfate versus the hydrochloride salt are scarce in the provided results, the fundamental challenges (P-gp efflux, metabolism) remain the same for all salt forms. Therefore, the strategies used to enhance the bioavailability of berberine HCl are generally applicable to this compound.
Troubleshooting Guide: Improving Bioavailability
Q3: My standard berberine suspension is ineffective. What formulation strategies can I use to improve its absorption?
A: Moving beyond a simple aqueous suspension is critical. Advanced formulation strategies can significantly enhance oral bioavailability by improving solubility, protecting from degradation, and overcoming efflux mechanisms.
Novel Drug Delivery Systems (NDDS): These systems encapsulate or carry the berberine molecule to improve its absorption profile. Lipid-based nanoparticles, including liposomes and solid lipid nanoparticles (SLNs), are particularly advantageous for improving solubility and providing controlled release.[5]
Below is a summary of various formulation strategies and their reported impact on berberine's bioavailability.
Table 1: Comparison of Formulation Strategies to Enhance Berberine Bioavailability
| Formulation Strategy | Key Mechanism | Reported Bioavailability Enhancement (Relative to standard berberine) | Reference(s) |
|---|---|---|---|
| Liposomes | Encapsulate berberine in lipid bilayers, improving solubility and cellular uptake. | Up to 6-fold increase. | [4] |
| Phytosome® (BBR-PP) | Forms a complex of berberine with phospholipids (B1166683) (lecithin), improving absorption. | ~10-fold increase in AUC (on a molar basis) in humans. | [14] |
| Solid Lipid Nanoparticles (SLNs) | Entraps berberine in a solid lipid core, offering controlled release and improved stability. | Used to enhance bioavailability and therapeutic efficiency. | [9] |
| Nanoemulsions | Increases solubility and permeability across the intestinal membrane. | 4.5 to 6-fold increase in absorption rate in Caco-2 cells. | [15] |
| Solid Dispersions | Disperses berberine in a carrier matrix (e.g., with phospholipids, TPGS, SiO2) to increase solubility and dissolution. | Relative oral bioavailability increased by 322.66%. | [16] |
| Cocrystallization | Forms a new crystalline structure with a coformer (e.g., gentisic acid) to improve solubility and permeability. | 1.8-fold increase in peak plasma concentration. | [7] |
| Anhydrous Reverse Micelles | Encapsulates berberine in micelles for enhanced absorption. | 2.4-fold increase in oral bioavailability in mice. |[3] |
Q4: Can I co-administer another compound with berberine to increase its plasma concentration?
A: Yes, co-administration with absorption enhancers or inhibitors of P-gp and metabolizing enzymes is a well-documented strategy.
-
P-gp Inhibitors: Compounds that inhibit the P-gp efflux pump can prevent berberine from being transported back into the intestinal lumen. D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) is a known P-gp inhibitor that has been shown to significantly enhance berberine absorption.[17]
-
Excipients: Certain pharmaceutical excipients can improve absorption. Sodium caprate, for instance, can promote berberine absorption in the intestine.[18]
Table 2: Effect of Co-administered Agents on Berberine Pharmacokinetics in Rats
| Co-administered Agent | Dose / Concentration | Effect on Pharmacokinetic Parameters | Reference |
|---|---|---|---|
| TPGS | 2.5% in formulation | Cmax increased by 2.9 times; AUC increased by 1.9 times. | [17] |
| Sodium Caprate | 50 mg/kg | AUC (0-6h) increased by 28%. |[18] |
Experimental Protocols & Workflows
Q5: How do I design an experiment to test the bioavailability of my new berberine formulation?
A: A standard in vivo pharmacokinetic (PK) study in a rodent model (e.g., Sprague-Dawley rats) is the primary method. The goal is to compare the plasma concentration-time profile of your new formulation against a control (e.g., standard this compound suspension).
Protocol: Oral Bioavailability Study in Rats
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with water available ad libitum.
-
Group Allocation: Randomly divide rats into groups (n=5-6 per group), for example:
-
Group 1 (Control): Receives this compound suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Group 2 (Test): Receives your novel berberine formulation at an equivalent dose.
-
-
Administration: Administer the formulations orally via gavage at a specific dose (e.g., 50 or 100 mg/kg).[17][18]
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at predefined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of berberine in plasma.[14]
-
Prepare plasma samples by protein precipitation (e.g., with acetonitrile) or another extraction method.
-
Analyze the samples to determine berberine concentration at each time point.
-
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Data Interpretation: Compare the AUC of the test formulation to the control. The ratio (AUC_test / AUC_control) gives the relative bioavailability. A ratio > 1 indicates improved bioavailability.
Visual Guides: Pathways and Workflows
To better understand the challenges and solutions, the following diagrams illustrate key processes.
Caption: Cellular pathway of berberine's poor oral absorption.
Caption: Logical workflow for addressing poor berberine efficacy.
References
- 1. insights.tessmed.com [insights.tessmed.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. herbalanalysis.co.uk [herbalanalysis.co.uk]
- 4. wellbeingnutrition.com [wellbeingnutrition.com]
- 5. researchgate.net [researchgate.net]
- 6. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Berberine vs. Berberine HCl: Understanding the Differences and Benefits | Dr. Linda Nykin, ND [pachaintegrativemed.com]
- 13. omre.co [omre.co]
- 14. Development of an Innovative Berberine Food-Grade Formulation with an Ameliorated Absorption: In Vitro Evidence Confirmed by Healthy Human Volunteers Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancement of Sodium Caprate on Intestine Absorption and Antidiabetic Action of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Berberine Sulfate Hydrate Solubility Issues in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of berberine (B55584) sulfate (B86663) hydrate (B1144303) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my berberine sulfate hydrate precipitate out of solution in my cell culture medium?
A1: this compound has limited aqueous solubility, and several factors can contribute to its precipitation in cell culture media. These include:
-
Low Aqueous Solubility: Berberine itself is a compound with low water solubility. While the sulfate salt form improves this, it can still be challenging to dissolve and maintain in a completely aqueous environment like cell culture media.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Interactions between this compound and these components, particularly phosphate (B84403) and bicarbonate ions, can lead to the formation of less soluble complexes. The presence of serum proteins can also affect solubility.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and pH can alter the solubility of this compound.
-
High Concentrations: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It allows for a much higher concentration to be achieved compared to aqueous solutions.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.
Q4: Can I dissolve this compound directly in water or PBS?
A4: While this compound is soluble in water to some extent, achieving high concentrations for a stock solution can be difficult.[3] Dissolving it directly in PBS may also lead to precipitation due to the presence of phosphate ions. For consistent and reproducible results, preparing a high-concentration stock in DMSO is the preferred method.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent Shock | 1. Pre-warm the cell culture medium to 37°C. 2. Add the DMSO stock solution dropwise while gently swirling or vortexing the medium. 3. Alternatively, perform a serial dilution of the stock solution in the medium. | This gradual addition helps to minimize the rapid change in polarity, allowing the this compound to disperse more evenly and remain in solution. |
| High Final Concentration | 1. Review the literature for effective concentrations of berberine in your specific cell line and assay. 2. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your experiment. | The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used. |
| Interaction with Media Components | 1. Prepare the final dilution of this compound in serum-free medium first, and then add serum if required. 2. Consider using a different basal medium if precipitation is consistently observed. | Serum proteins can sometimes interact with compounds, affecting their solubility. Different media formulations have varying concentrations of salts that could contribute to precipitation. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Explanation |
| Temperature-Dependent Solubility | 1. Ensure the final working solution is prepared with pre-warmed medium and is stable at 37°C before adding to cells. 2. Observe a small aliquot of the final solution in a separate tube in the incubator to confirm stability over the experimental time course. | The solubility of some compounds can decrease at higher temperatures or after prolonged incubation. |
| pH Changes in Culture | 1. Ensure your cell culture medium is properly buffered with HEPES if significant pH shifts are expected. 2. Monitor the pH of your culture medium throughout the experiment. | Cellular metabolism can lead to changes in the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds. |
| Evaporation | 1. Ensure proper humidification of the incubator. 2. Use sealed culture flasks or plates, or ensure lids are properly fitted to minimize evaporation. | Evaporation of the culture medium will increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[4] |
Data Presentation: Solubility of Berberine Salts
The following tables summarize the available solubility data for berberine salts in various solvents. Note that specific solubility in cell culture media like DMEM or RPMI-1640 is not widely reported and can be influenced by the specific formulation and serum content.
Table 1: Quantitative Solubility of Berberine Salts
| Berberine Salt | Solvent | Solubility | Molar Equivalent | Source |
| Berberine Sulfate | DMSO | ≥21.65 mg/mL | ≥49.95 mM | [2] |
| Berberine Sulfate | Water | ~33.3 mg/mL (1 part in ~30 parts water) | ~76.8 mM | [5] |
| Berberine Chloride | DMSO | ~25 mg/mL | ~67.2 mM | [6] |
| Berberine Chloride | Water | Sparingly soluble | - | [7] |
| Berberine Chloride | PBS (pH 7.2) with 20% DMSO | ~0.2 mg/mL | ~0.54 mM | [6] |
| Berberine Chloride | Phosphate Buffer (pH 7.0) at 25°C | ~1.5 mg/mL | 4.05 ± 0.09 mM | [8] |
Table 2: Qualitative Solubility of this compound
| Solvent/Medium | Solubility | Notes |
| DMSO | Highly Soluble | Recommended for stock solutions. |
| Water | Soluble | Higher concentrations may be difficult to achieve. |
| Ethanol | Slightly Soluble | Not ideal for high-concentration stock solutions. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Limited | Prone to precipitation, especially at higher concentrations. Solubility is influenced by media components and serum. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 786.81 g/mol for the hydrate)
-
Sterile, anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder. For 1 mL of a 50 mM stock solution, weigh 39.34 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If particulates are still visible, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Determine the desired final concentration for your experiment.
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 50 µM working solution, you will need 1 µL of the 50 mM stock solution.
-
To avoid "solvent shock," perform a serial dilution. For a 1:1000 dilution:
-
Add 1 µL of the 50 mM stock solution to 99 µL of pre-warmed medium and mix well (creates a 500 µM intermediate solution).
-
Add 100 µL of this intermediate solution to 900 µL of pre-warmed medium to achieve the final 50 µM concentration.
-
-
Gently mix the final working solution before adding it to your cells.
-
Always include a vehicle control in your experiments, treating cells with the same final concentration of DMSO as the berberine-treated groups.
Signaling Pathways and Experimental Workflows
Berberine is known to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. Understanding these pathways can provide context for experimental design and data interpretation.
Experimental Workflow for Preparing Berberine Working Solutions
Caption: Workflow for preparing this compound working solutions.
Berberine and the AMPK Signaling Pathway
Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9] Activation of AMPK by berberine can lead to the inhibition of anabolic pathways (like protein synthesis) and the activation of catabolic pathways (like glycolysis and fatty acid oxidation).
Caption: Berberine activates AMPK, leading to mTORC1 inhibition.
Berberine and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Berberine has been shown to inhibit this pathway at multiple levels, contributing to its anti-cancer effects.[10][11][12]
Caption: Berberine inhibits the PI3K/Akt/mTOR survival pathway.
Berberine and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Berberine's effect on this pathway can be complex and cell-type specific, but it often leads to the activation of stress-related kinases like JNK and p38, promoting apoptosis.[13][14]
Caption: Berberine can induce apoptosis via the MAPK stress signaling pathway.
Berberine-Induced Apoptosis
Berberine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and caspase activation.[15][16][17][18][19]
Caption: Berberine promotes apoptosis by modulating Bcl-2 family proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Berberine sulfate | TargetMol [targetmol.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Berberine sulfate anhydrous | C40H36N2O12S | CID 9424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Berberine induces apoptosis via the mitochondrial pathway in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Berberine induces apoptosis in SW620 human colonic carcinoma cells through generation of reactive oxygen species and activation of JNK/p38 MAPK and FasL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing berberine sulfate hydrate dosage for effective tumor growth inhibition in xenografts
Technical Support Center: Optimizing Berberine (B55584) Sulfate (B86663) Hydrate (B1144303) in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using berberine sulfate hydrate to inhibit tumor growth in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for berberine in xenograft studies?
A1: Effective dosages of berberine in xenograft models vary depending on the cancer type, administration route, and specific research goals. Reported dosages generally range from 5 mg/kg to 100 mg/kg.
-
Low-Dose Range (5-10 mg/kg): A dose of 10 mg/kg (intraperitoneal injection) has been shown to significantly reduce tumor size in tongue squamous carcinoma xenografts.[1] In some studies, a dose as low as 5 mg/kg has demonstrated meaningful tumor growth inhibition, especially when used in combination with other treatments like ionizing radiation.[2]
-
Mid-Dose Range (50 mg/kg): A daily oral gavage of 50 mg/kg was effective in significantly decreasing tumor weight and angiogenesis in glioblastoma xenografts.[3][4][5]
-
High-Dose Range (100 mg/kg): A daily oral gavage of 100 mg/kg has been used to retard the growth of gastric cancer xenografts and was also tested in melanoma models.[6][7][8]
It is recommended to start with a dose in the mid-range (e.g., 50 mg/kg) and optimize based on efficacy and toxicity assessments.
Q2: What is the most effective route of administration: oral gavage or intraperitoneal (i.p.) injection?
A2: Both oral gavage and intraperitoneal (i.p.) injections are commonly used, and the choice depends on the experimental design and objectives.
-
Oral Gavage: This route mimics the clinical application for human patients. However, berberine is known for its low oral bioavailability, which can be a significant challenge.[9] Despite this, studies using 50 mg/kg and 100 mg/kg via oral gavage have reported significant anti-tumor effects.[3][6][7]
-
Intraperitoneal (i.p.) Injection: This method bypasses the gastrointestinal tract, leading to higher bioavailability compared to oral administration. It is often used to ensure more direct and consistent systemic exposure. A dose of 10 mg/kg i.p. was shown to be effective in a tongue cancer model.[1]
For studies focused on clinical translation, oral gavage is more relevant. For mechanistic studies requiring consistent systemic levels, i.p. injection may be preferred.
Q3: How can the low oral bioavailability of berberine be addressed?
A3: The low bioavailability of orally administered berberine is a well-documented issue.[9][10] Researchers can employ several strategies to enhance its absorption and efficacy:
-
Nanotechnology-based Formulations: Encapsulating berberine in liposomes or other nanoparticles can improve its solubility, stability, and absorption. Liposomal berberine has been shown to be 2.5 times more effective at inhibiting HepG2 cell growth in vitro and more effectively reduced tumor size in vivo compared to a standard berberine solution.[11]
-
Coadministration with Other Drugs: Combining berberine with other therapeutic agents can sometimes increase its absorption and produce synergistic anti-cancer effects.[9] For example, combining berberine with doxorubicin (B1662922) resulted in a significant decrease in melanoma tumor volume (85%) and weight (78%).[6]
Q4: What are the primary molecular mechanisms of berberine's anti-tumor activity?
A4: Berberine exerts its anti-cancer effects by modulating multiple cell signaling pathways.[2] Key mechanisms include:
-
Inhibition of Proliferation and Cell Cycle Arrest: Berberine can induce cell cycle arrest at the G1 or G2/M phase by downregulating cyclins and cyclin-dependent kinases (CDKs).[2][12]
-
Induction of Apoptosis: It promotes programmed cell death by activating caspases and modulating the Bax/Bcl-2 protein ratio.[2]
-
Suppression of Angiogenesis: Berberine inhibits the formation of new blood vessels in tumors by targeting pathways like VEGFR2/ERK.[3][4][5]
-
Inhibition of Metastasis: It can reverse the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[13]
-
Modulation of Key Signaling Pathways: Berberine has been shown to inhibit critical cancer-related pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK.[2][14]
Troubleshooting Guides
Issue 1: Suboptimal or No Tumor Growth Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The administered dose may be too low for the specific tumor model. Review the literature for effective dosages in similar models (see Table 1) and consider a dose-escalation study. |
| Poor Bioavailability | If using oral gavage, poor absorption may be limiting efficacy.[9] Consider switching to intraperitoneal (i.p.) injection for higher bioavailability or using an enhanced formulation like liposomal berberine.[11] |
| Drug Formulation/Stability | Ensure the this compound is fully dissolved or suspended in the vehicle. Berberine is slowly soluble in water.[12] Prepare fresh solutions regularly and store them properly to prevent degradation. |
| Tumor Model Resistance | The selected cancer cell line may be inherently resistant to berberine's mechanism of action. Verify the sensitivity of your cell line with in vitro assays (e.g., IC50 determination) before proceeding with in vivo studies. |
| Treatment Schedule | The frequency and duration of administration may be insufficient. Most successful studies use daily administration for several weeks.[3][7] |
Issue 2: Signs of Toxicity in Animal Models (e.g., Weight Loss, Lethargy)
| Possible Cause | Troubleshooting Step |
| Dosage Too High | While generally considered safe, high doses may cause adverse effects.[5] Reduce the dosage or decrease the frequency of administration. |
| Vehicle Toxicity | The vehicle used for delivery could be causing toxicity. Ensure the vehicle (e.g., carboxymethylcellulose sodium, normal saline) is well-tolerated at the administered volume and concentration.[3][7] |
| Route of Administration | Intraperitoneal injections can sometimes cause localized inflammation or peritonitis if not performed correctly. Ensure proper injection technique. |
Data Presentation
Table 1: Summary of In Vivo Berberine Dosages in Xenograft Models
| Cancer Type | Cell Line(s) | Animal Model | Berberine Dosage & Route | Key Findings |
| Glioblastoma | U87, U251 | BALB/c Nude Mice | 50 mg/kg/day (Oral Gavage) | Significantly decreased tumor weight and inhibited angiogenesis by targeting the VEGFR2/ERK pathway.[3][4][5] |
| Gastric Cancer | MGC803, SGC7901 | Nude Mice | 100 mg/kg/day (Oral Gavage) | Significantly reduced tumor volume and weight; downregulated HNF4α-WNT5a/β-catenin signaling.[7][8] |
| Melanoma | B16F10 | Mice | 100 mg/kg/day (Oral) + Doxorubicin | Combination with doxorubicin significantly decreased tumor volume (85%) and weight (78%).[6] |
| Tongue Carcinoma | SCC-4 | Mice | 10 mg/kg (i.p.) | Significantly smaller tumor size compared to the control group.[1] |
| Prostate Cancer | N/A | Xenografts | 5 or 10 mg/kg | Sensitized tumors to ionizing radiation, resulting in 66.6% and 75.9% tumor growth inhibition, respectively.[2] |
| Liver Cancer | HepG2 | Murine Xenograft | Liposomal formulation | Liposomal berberine effectively reduced tumor size and weight compared to the control group.[11] |
| Colon Cancer | HT-29 | Nude Mice | 0.1% in drinking water | Significantly decreased tumor growth and EGFR expression.[15] |
Table 2: Selected In Vitro IC50 Values for Berberine
| Cell Line | Cancer Type | IC50 Value |
| U87 | Glioblastoma | 42 µmol/L[3][4] |
| U251 | Glioblastoma | 32 µmol/L[3][4] |
| HepG2 | Liver Cancer | 4.23 µg/mL (Berberine Solution)[11] |
| HepG2 | Liver Cancer | 1.67 µg/mL (Liposomal Berberine)[11] |
Experimental Protocols
Protocol: General Methodology for a Berberine Xenograft Study
This protocol is a generalized summary based on methodologies reported in the literature.[1][3][4][7]
-
Cell Culture: Culture the desired human cancer cells (e.g., U87 glioblastoma, MGC803 gastric cancer) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice). Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Groups:
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=7-8 mice per group is common).
-
Control Group: Administer the vehicle solution (e.g., normal saline, carboxymethylcellulose sodium) on the same schedule as the treatment group.[3][7]
-
Berberine Group: Administer this compound at the desired dose (e.g., 50 mg/kg) via oral gavage or i.p. injection. Treatment is typically administered daily for 21-28 days.[3][4]
-
-
Drug Preparation:
-
Prepare this compound by dissolving or suspending it in the chosen vehicle.
-
Prepare solutions fresh daily or as required to ensure stability.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-4 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor tissue in formalin for immunohistochemistry (IHC) analysis (e.g., for Ki67 to assess proliferation or CD31 for angiogenesis) and snap-freeze the remaining tissue for Western blot or PCR analysis (e.g., for proteins in the PI3K/Akt or VEGFR2 pathways).[3][15]
-
Visualizations
Caption: Berberine inhibits key oncogenic signaling pathways.
References
- 1. Berberine inhibits human tongue squamous carcinoma cancer tumor growth in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Berberine in combination with doxorubicin suppresses growth of murine melanoma B16F10 cells in culture and xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine as a Potential Anticancer Agent: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Cancer Treatment with Nanotechnology: The Role of Berberine as a Star Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing manufacture of liposomal berberine with evaluation of its antihepatoma effects in a murine xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 13. Berberine reverses epithelial-to-mesenchymal transition and inhibits metastasis and tumor-induced angiogenesis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing off-target effects of berberine sulfate hydrate in primary cell cultures
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of berberine (B55584) sulfate (B86663) hydrate (B1144303) in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is berberine and what is its primary mechanism of action?
Berberine is a natural isoquinoline (B145761) alkaloid extracted from various plants, including those of the Berberis species. It is widely studied for its therapeutic potential in metabolic diseases and cancer.[1][2] Its primary on-target effect is often considered the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][3]
Q2: What are the major known off-target effects of berberine in cell cultures?
Berberine is a multi-target compound, and its effects can extend beyond AMPK activation.[4] Key off-target effects observed in vitro include:
-
Mitochondrial Dysfunction: Berberine can accumulate in mitochondria, inhibit respiratory chain complex I, decrease mitochondrial membrane potential (ΔΨm), and reduce ATP production.[5][6][7] This mitochondrial inhibition is often the upstream cause of AMPK activation.[7][8]
-
Increased Reactive Oxygen Species (ROS): By disrupting mitochondrial function, berberine can lead to an accumulation of intracellular ROS, inducing oxidative stress.[9][10]
-
Induction of Apoptosis and Autophagy: At higher concentrations, berberine can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy).[11][12] While this is a desired outcome in cancer cell studies, it is a significant off-target effect in other contexts.
-
Cell Cycle Arrest: Berberine can halt cell cycle progression, typically at the G1 or G2/M phase, which can confound proliferation studies.[13][14] The specific phase of arrest can be cell-type dependent.[15]
-
Drug-Metabolizing Enzyme Interactions: Berberine can interact with cytochrome P450 enzymes, such as CYP3A4, potentially affecting the metabolism of other compounds in co-treatment studies.[16][17]
Q3: How do I select an appropriate working concentration for my primary cells?
The optimal concentration is highly cell-type specific and depends on the intended on-target effect.
-
Start Low: Begin with a wide range of low concentrations (e.g., 0.1 µM to 10 µM).[18] Many specific signaling effects can be observed in the low micromolar range (1-10 µM).[19]
-
Determine Cytotoxicity Threshold: It is critical to perform a dose-response curve to determine the cytotoxic concentration for your specific primary cell type using a viability assay like MTT or CCK-8.[9] Cytotoxicity can occur at concentrations as low as 10 µM in sensitive primary neurons, while some fibroblast cell lines tolerate much higher doses.[5][9]
-
Review Literature: Consult studies that have used berberine in similar primary cell types to guide your concentration selection.
Q4: Are the effects of berberine consistent across different primary cell types?
No. The effects of berberine are highly cell-specific.[15][20] For example, berberine may be cytotoxic to a rapidly dividing cancer cell line while having minimal effect on a non-proliferating primary neuron at the same concentration.[21] Therefore, it is crucial to validate the effects of berberine in your specific primary cell model rather than relying solely on data from other cell types.
Troubleshooting Guide
Problem 1: I'm observing high levels of cell death even at low berberine concentrations.
-
Possible Cause 1: High Cellular Sensitivity. Primary cells, especially neurons and cardiomyocytes, can be exquisitely sensitive to metabolic disruptions.[5] Even minor inhibition of mitochondrial function by berberine can lead to cell death.
-
Troubleshooting Steps:
-
Verify Viability: Use a sensitive apoptosis assay (e.g., Annexin V/PI staining) in addition to metabolic assays like MTT, as MTT can be confounded by mitochondrial inhibition.
-
Lower Concentration Further: Test a range of sub-micromolar concentrations (e.g., 0.05 µM - 1 µM).
-
Reduce Incubation Time: Perform a time-course experiment. Significant toxicity may only appear after 24-48 hours. Shorter incubation times (e.g., 1-6 hours) may be sufficient to observe on-target signaling events without inducing cell death.[5]
-
Check Media Components: Ensure your cell culture medium is fresh and contains appropriate supplements. Nutrient-starved cells may be more vulnerable to metabolic stressors.
-
Problem 2: My results are inconsistent or not reproducible.
-
Possible Cause 1: Berberine Solubility and Stability. Berberine sulfate hydrate can have limited solubility and may precipitate in certain media, especially at higher concentrations or after temperature changes.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare a high-concentration stock solution in DMSO and dilute it fresh into your culture medium for each experiment. Avoid repeated freeze-thaw cycles.
-
Visually Inspect Media: Before adding to cells, inspect the final berberine-containing medium for any signs of precipitation.
-
Pre-warm Media: Ensure the medium is warmed to 37°C before adding the berberine stock solution to prevent precipitation.
-
-
Possible Cause 2: Cell Passage Number and Health. The phenotype and sensitivity of primary cells can change with time in culture and increasing passage number.
-
Troubleshooting Steps:
-
Use Low-Passage Cells: Use primary cells from a consistent and low passage number for all experiments.
-
Monitor Cell Health: Regularly assess the morphology and growth rate of your cells to ensure they are healthy before starting an experiment.
-
Problem 3: I am not sure if the effect I'm seeing is due to my target (e.g., AMPK activation) or an off-target effect (e.g., mitochondrial stress).
-
Possible Cause: Interconnected Pathways. Berberine's activation of AMPK is often a direct consequence of mitochondrial inhibition and the resulting increase in the cellular AMP/ATP ratio.[7]
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Directly measure mitochondrial health. Use a JC-1 assay to check for mitochondrial membrane depolarization or a Seahorse assay to measure the oxygen consumption rate (OCR).[22] A decrease in either indicates a direct effect on mitochondria.
-
Measure ROS Production: Use a probe like DCFH-DA to determine if berberine is increasing intracellular ROS levels.[9][21]
-
Use Controls: Compare the effects of berberine to other known AMPK activators that work through different mechanisms (e.g., A-769662, a direct AMPK activator) or known mitochondrial inhibitors (e.g., rotenone).
-
Rescue Experiment: Attempt to rescue the cells from berberine-induced effects by co-treating with an antioxidant like N-acetylcysteine (NAC) to see if the effects are ROS-dependent.
-
Quantitative Data Summary
The following tables summarize concentrations and effects of berberine reported across various cell types. Note the wide variability, emphasizing the need for cell-specific validation.
Table 1: Cytotoxic and Non-Cytotoxic Concentrations of Berberine
| Cell Type | Concentration | Effect | Citation |
|---|---|---|---|
| Primary Hippocampal Neurons | Up to 1.5 µM | No effect on cell viability | [18] |
| Primary Hippocampal Neurons | > 1.5 µM | Dose-dependent decline in viability | [18] |
| Primary Cerebellar Granule Neurons | > 0.3 µM | Rapid mitochondria-dependent toxicity | [5] |
| L929 Murine Fibroblasts | > 0.05 mg/mL (~134 µM) | Significant decrease in cell viability | [9] |
| HepG2 Hepatoma Cells | 40 µM | ~40% reduction in cell viability | [21] |
| Chang Liver Cells (Normal) | 40 µM | No marked cytotoxic effects | [21] |
| HT29 Colon Cancer Cells | 52.37 µM | IC50 (50% inhibitory concentration) | [13] |
| H1299, T98G, PC3 Cancer Cells | 5 µM | Significant decrease in cell motility |[19] |
Table 2: Concentrations for Specific Mechanistic Effects
| Cell Type | Concentration | Observed Effect | Citation |
|---|---|---|---|
| Primary Hippocampal Neurons | 1.0 µM | Preserved mitochondrial membrane potential against Aβ insult | [18] |
| L6 Myotubes & 3T3-L1 Adipocytes | 2.5 - 10 µg/mL (~7-27 µM) | Increased AMPK activity | [1] |
| HCT116, SW480, LOVO Colon Cancer Cells | 15 - 60 µM | Increased phosphorylation of AMPK | [23] |
| Human Neutrophils | 10 - 100 µM | Strong inhibition of ROS production | [24] |
| NCI-H2452 Mesothelioma Cells | Dose-dependent | Induction of apoptosis and autophagy |[12] |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.
-
Methodology:
-
Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Mitochondrial Membrane Potential Assessment (JC-1 Assay)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), it forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, it remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Methodology:
-
Culture and treat cells with berberine as in the viability assay. Include a positive control for depolarization (e.g., CCCP).
-
Remove the treatment medium and wash the cells with a buffer (e.g., PBS).
-
Incubate cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader capable of detecting both green (Ex/Em ~485/535 nm) and red (Ex/Em ~550/600 nm) fluorescence.
-
Calculate the red/green fluorescence intensity ratio. A decrease in this ratio in treated cells compared to control indicates mitochondrial dysfunction.[22]
-
3. Intracellular ROS Detection (DCFH-DA Assay)
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Methodology:
-
Culture and treat cells with berberine. Include a positive control for ROS induction (e.g., H₂O₂).
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader (Ex/Em ~485/535 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[21]
-
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected berberine-induced cytotoxicity.
Caption: Berberine's dual effect: On-target AMPK activation via off-target mitochondrial inhibition.
Caption: Experimental workflow to distinguish on-target from off-target effects.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondria and NMDA Receptor-Dependent Toxicity of Berberine Sensitizes Neurons to Glutamate and Rotenone Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research progress on the pharmacological effects of berberine targeting mitochondria [frontiersin.org]
- 7. Berberine Improves Glucose Metabolism through Induction of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 9. Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antitumor Activity of Berberine by Activating Autophagy and Apoptosis in CAL-62 and BHT-101 Anaplastic Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine induces mitochondrial‑mediated apoptosis and protective autophagy in human malignant pleural mesothelioma NCI‑H2452 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell-specific pattern of berberine pleiotropic effects on different human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Berberine and berberrubine promote the expression of CYP3A4 via enhancing the binding of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 18. Berberine Alleviates Amyloid β-Induced Mitochondrial Dysfunction and Synaptic Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Berberine Inhibits Human Hepatoma Cell Invasion without Cytotoxicity in Healthy Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The effects of berberine on reactive oxygen species production in human neutrophils and in cell-free assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting autofluorescence interference of berberine sulfate hydrate in imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence interference from berberine (B55584) sulfate (B86663) hydrate (B1144303) in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is berberine sulfate hydrate and why does it cause autofluorescence?
Berberine is a natural isoquinoline (B145761) alkaloid with a characteristic yellow color.[1] Its molecular structure contains a conjugated system that absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum and subsequently emits light at a longer wavelength, a phenomenon known as fluorescence. This inherent fluorescence, or autofluorescence, can interfere with the detection of other fluorescent signals in imaging experiments.
Q2: What are the excitation and emission wavelengths of this compound?
The excitation and emission maxima of berberine can vary depending on its environment, particularly the solvent. It typically exhibits two main excitation peaks.[2] The fluorescence intensity of berberine is known to be low in aqueous solutions but can be enhanced in the presence of certain molecules like cyclodextrins.[2]
Q3: How can I determine if the signal I'm seeing is from berberine autofluorescence or my specific fluorescent label?
To confirm that the observed signal is due to berberine, you should include an unstained, berberine-treated control in your experiment. This sample will only contain the cells or tissue and berberine, without any of your specific fluorescent labels. Any signal detected from this control sample can be attributed to berberine's autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the target signal.
High background fluorescence is a common issue when working with fluorescent compounds like berberine. Here are several strategies to mitigate this problem:
1. Spectral Unmixing:
This computational technique separates the spectral signature of berberine's autofluorescence from the emission spectra of your target fluorophores.
2. Photobleaching:
Exposing the sample to high-intensity light before imaging can permanently destroy the fluorescent properties of berberine, reducing its contribution to the overall signal.
3. Chemical Quenching:
Certain chemical reagents can be used to reduce or eliminate autofluorescence.
-
Sudan Black B (SBB): This lipophilic dye is effective at quenching autofluorescence from various sources, including lipofuscin.[3][4][5][6]
-
Sodium Borohydride (B1222165) (NaBH₄): This reducing agent can be used to diminish aldehyde-induced autofluorescence that may arise from fixation procedures.[7][8]
4. Strategic Fluorophore Selection:
Choose fluorophores with emission spectra that are well-separated from the emission of berberine to minimize spectral overlap.
Issue 2: Weak specific signal even after troubleshooting for high background.
If your target signal remains weak after addressing the background fluorescence, consider the following:
-
Antibody/Probe Concentration: Titrate your primary and secondary antibodies or your fluorescent probe to find the optimal concentration that maximizes signal-to-noise ratio.
-
Antigen Retrieval: For immunohistochemistry experiments, ensure that your antigen retrieval protocol is optimized for your specific antibody and tissue type.
-
Signal Amplification: Employ signal amplification techniques, such as using biotin-streptavidin systems or tyramide signal amplification (TSA), to enhance the detection of low-abundance targets.
Data Presentation
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent | Excitation Maxima (nm) | Emission Maxima (nm) |
| Water | 356, 416[2] | ~556[9] |
| Methanol | 356[2] | - |
| Water/CCl4 Interface | 351[10] | 526[10] |
| In presence of β-Cyclodextrin | 345[1] | 540[1] |
| In presence of SiO2 Nanoparticles | 355[11] | 540[11] |
Experimental Protocols
Protocol 1: Spectral Unmixing
-
Acquire a Reference Spectrum for Berberine: Image an unstained, berberine-treated sample using a spectral confocal microscope. Capture the emission spectrum of berberine across a range of wavelengths.
-
Acquire a Reference Spectrum for Your Fluorophore(s): Image samples stained with each of your individual fluorophores (without berberine) to obtain their pure emission spectra.
-
Image Your Experimental Sample: Acquire a spectral image (lambda stack) of your co-labeled sample containing both berberine and your target fluorophore(s).
-
Perform Linear Unmixing: Use the imaging software's linear unmixing algorithm.[12] Provide the reference spectra for berberine and your fluorophore(s) as input. The software will then mathematically separate the mixed signals into individual channels, one for each component.
Protocol 2: Photobleaching
-
Sample Preparation: Prepare your berberine-treated samples on microscope slides or in imaging dishes.
-
Mount on Microscope: Place the sample on the microscope stage.
-
Expose to High-Intensity Light: Using a broad-spectrum light source (e.g., a mercury or xenon arc lamp) and a wide-open aperture, expose the area of interest to continuous illumination. The duration of photobleaching will need to be optimized but can range from several minutes to an hour.[13]
-
Monitor Photobleaching: Periodically check the fluorescence intensity of the berberine autofluorescence channel to determine when the signal has been sufficiently reduced.
-
Proceed with Imaging: Once the autofluorescence has been quenched, proceed with your standard imaging protocol for your target fluorophores.
Protocol 3: Sudan Black B (SBB) Quenching
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure it is well-dissolved and filtered to remove any particulates.[8]
-
Complete Staining: Perform your immunofluorescence or fluorescent staining protocol as usual.
-
Incubate with SBB: After the final washes of your staining protocol, incubate the slides in the SBB solution for 5-20 minutes at room temperature.[8][14]
-
Wash: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by several washes with PBS.[8]
-
Mount and Image: Mount the coverslip using an aqueous mounting medium and proceed with imaging.
Protocol 4: Sodium Borohydride (NaBH₄) Quenching
-
Prepare NaBH₄ Solution: Immediately before use, prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution may fizz.[7]
-
Apply to Sample: After fixation and permeabilization, incubate the samples in the NaBH₄ solution. For cell monolayers, 4 minutes may be sufficient, while for tissue sections, 3 incubations of 10 minutes each may be necessary.[7]
-
Wash Thoroughly: Rinse the samples multiple times with PBS to remove all traces of sodium borohydride.[7][8]
-
Proceed with Staining: Continue with your standard blocking and immunofluorescence staining protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for berberine autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Autofluorescence Quenching | Visikol [visikol.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of berberine by measuring the enhanced total internal reflected fluorescence at water/tetrachloromethane interface in the presence of sodium dodecyl benzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of berberine hydrochloride using a fluorimetric method with silica nanoparticles as a probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
Enhancing the stability of berberine sulfate hydrate in aqueous solutions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of berberine (B55584) sulfate (B86663) hydrate (B1144303) in aqueous solutions for long-term experiments.
Troubleshooting Guides
Issue 1: Precipitation of Berberine in Aqueous Solution Upon Preparation or Storage
Question: I observed precipitation immediately after preparing my berberine sulfate hydrate solution in water/buffer, or after storing it for a short period. What could be the cause and how can I resolve this?
Answer:
Precipitation of berberine in aqueous solutions is a common issue primarily due to its low aqueous solubility, which is influenced by pH, temperature, and the presence of other ions.
Possible Causes and Solutions:
-
Low Aqueous Solubility: Berberine has limited solubility in neutral water.
-
pH of the Solution: Berberine's solubility is significantly pH-dependent. It exhibits much higher solubility in phosphate (B84403) buffer at pH 7.0 compared to acidic or more alkaline conditions.[2][3]
-
Solution: Use a phosphate buffer at pH 7.0 to prepare your aqueous berberine solutions. If your experimental conditions require a different pH, be aware that solubility will be lower.
-
-
Temperature: Solubility of berberine is temperature-dependent, increasing with higher temperatures.[2][3]
-
Solution: Gentle warming can help dissolve berberine. However, for long-term storage, it is crucial to store the solution at the recommended temperature (see FAQ section) to prevent degradation.
-
-
Ionic Interactions: The presence of certain ions can decrease berberine's solubility.
-
Solution: Avoid using buffers with high concentrations of salts that may interact with berberine sulfate.
-
Issue 2: Degradation of Berberine in Solution During Long-Term Experiments
Question: I am concerned about the stability of my berberine solution over the course of a multi-day or multi-week experiment. How can I minimize degradation?
Answer:
Berberine is susceptible to degradation under certain conditions, particularly exposure to light and extreme pH or oxidative environments.[4][5]
Preventative Measures:
-
Protect from Light: Berberine is known to be sensitive to light and can undergo photodegradation.[4][6][7]
-
Solution: Always store berberine solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Maintain Optimal pH: While stable across a range of pH values, extreme acidic or basic conditions can lead to degradation.[4][5]
-
Solution: Maintain the pH of your solution within a stable range, preferably around 7.0, using a suitable buffer system like phosphate buffer.
-
-
Avoid Oxidizing Agents: Forced degradation studies show that berberine is unstable in the presence of oxidizing agents like hydrogen peroxide.[4][5]
-
Solution: Ensure your experimental setup is free from strong oxidizing agents.
-
-
Proper Storage: Long-term stability is highly dependent on storage conditions.
Issue 3: Inconsistent or Unexpected Experimental Results
Question: My experimental results with berberine are not reproducible. What could be affecting the consistency?
Answer:
Inconsistent results can stem from variations in the preparation and handling of berberine solutions, as well as its interaction with experimental components.
Troubleshooting Steps:
-
Verify Solution Concentration: Ensure the accurate preparation of your berberine solutions.
-
Solution: Use a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to confirm the concentration of your stock and working solutions before each experiment.
-
-
Freshly Prepare Working Solutions: The stability of diluted working solutions in culture media may be limited.
-
Solution: It is advisable to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent potency.[1]
-
-
Interaction with Media Components: Components in cell culture media, such as serum proteins, can potentially interact with berberine, affecting its bioavailability and activity.
-
Solution: Be consistent with the composition of your culture media. If you suspect interactions, consider control experiments with and without serum or other specific components.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its low aqueous solubility, it is highly recommended to first dissolve this compound in an organic solvent. Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for preparing a concentrated stock solution.[1]
Q2: What is the recommended storage condition for berberine aqueous solutions?
A2: For long-term storage, aqueous stock solutions of berberine should be stored at -20°C or -80°C to maintain stability.[1][8] It is also crucial to protect the solutions from light by using amber vials or other light-blocking materials.[6][7] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.
Q3: How long is berberine stable in an aqueous solution?
A3: Studies have shown that berberine chloride is very stable in aqueous solutions for up to 6 months when stored at 25°C and 40°C across a pH range of 1.2 to 9.0, with no significant degradation observed.[2][3] However, for optimal experimental consistency, especially in sensitive cell-based assays, preparing fresh dilutions from a frozen stock is recommended.
Q4: How can I quantify the concentration of berberine in my solutions?
A4: The concentration of berberine can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 345-350 nm) or UV-Visible (UV-Vis) spectrophotometry.[2][9] These methods should be validated for linearity, accuracy, and precision.
Q5: What are the main degradation products of berberine?
A5: Forced degradation studies under acidic, basic, and oxidative conditions have shown the formation of several degradation products.[4][5] The exact chemical structures of all degradation products are not always fully characterized in routine stability studies, but they can be separated and quantified using stability-indicating HPLC methods.
Quantitative Data Summary
Table 1: Solubility of Berberine Chloride in Different Solvents and Conditions
| Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| Water | 25 | 5.27 ± 0.29 mM | [2] |
| Water | 37 | 8.50 ± 0.40 mM | [2] |
| Phosphate Buffer (pH 7.0) | 25 | 4.05 ± 0.09 mM | [2][3] |
| Phosphate Buffer (pH 7.0) | 37 | 9.69 ± 0.37 mM | [2] |
| HCl Buffer (pH 1.2) | 25 | ~0.2-0.4 mM | [2] |
| Phthalate Buffer (pH 3.0 & 5.0) | 25 | ~0.2-0.4 mM | [2] |
| Borate Buffer (pH 9.0) | 25 | ~0.2-0.4 mM | [2] |
| DMSO | Room Temperature | ~25 mg/mL | [6] |
Table 2: Stability of Berberine Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | Degradation (%) | Reference |
| 1M HCl | 5 hours | 80 | 6% | [5] |
| 1M NaOH | 30 minutes | 80 | 48% | [5] |
| 1M NaOH | 3 hours | 80 | 83% | [5] |
| 30% H₂O₂ | 1 hour | 80 | 19% | [5] |
| Dry Heat | 12 hours | 105 | Stable | [5] |
| Photolytic (254 nm & 365 nm) | 24 hours | Room Temperature | Stable | [5] |
| Water Hydrolysis | 4 hours | 80 | Stable | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in long-term experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment of Berberine in Aqueous Solution using HPLC
Objective: To determine the stability of a berberine aqueous solution over time under specific storage conditions.
Materials:
-
Prepared berberine aqueous solution
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (e.g., 0.05 M, pH 3, adjusted with phosphoric acid)
-
Berberine reference standard
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing acetonitrile and phosphate buffer in a suitable ratio (e.g., 25:75 v/v).[5] Degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of berberine in the mobile phase at known concentrations (e.g., 2-12 µg/mL).
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of the stored berberine aqueous solution. Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to the maximum absorbance of berberine (around 345-350 nm).
-
Inject a fixed volume of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and the peak areas for berberine.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the berberine standard solutions.
-
Determine the concentration of berberine in the test samples at each time point using the calibration curve.
-
Calculate the percentage of berberine remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of berberine remaining versus time to assess the stability profile.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com [carlroth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. gigvvy.com [gigvvy.com]
Strategies to prevent degradation of berberine sulfate hydrate under experimental conditions
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of berberine (B55584) sulfate (B86663) hydrate (B1144303) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of berberine sulfate hydrate?
A1: Berberine is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures, alkaline pH conditions, and oxidizing agents.[1][2][3] It is most unstable in basic (alkaline) solutions and when exposed to oxidizing conditions.[2][3]
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4] For long-term storage, a temperature of -20°C is recommended.[4]
Q3: How should I prepare and store solutions of this compound to maintain stability?
A3: For maximum stability, prepare stock solutions in DMSO and store them in aliquots at -20°C or -80°C for up to one month.[5] Avoid repeated freeze-thaw cycles.[5] When preparing aqueous solutions for immediate use, use a buffer with a slightly acidic to neutral pH. Be aware that solubility is lower in acidic conditions compared to neutral pH.[6] All solutions should be protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, berberine is a photoactive and phototoxic compound.[7][8][9] Exposure to light, particularly UV and near-UV light, can cause significant degradation.[1][2] Therefore, all experiments involving berberine solutions should be conducted with protection from light by using amber vials or covering glassware with aluminum foil.
Q5: What is the stability of berberine across different pH ranges?
A5: Berberine is most stable in neutral to slightly acidic conditions. It is highly unstable in alkaline (basic) solutions, showing rapid degradation.[2] One study on berberine chloride found it to be relatively stable across a pH range of 1.2 to 9.0 for up to 6 months with less than 5% degradation under specific storage conditions.[6] However, forced degradation studies show significant breakdown under stressed acidic and, particularly, basic conditions at elevated temperatures.[2]
Troubleshooting Guide
Q: My berberine solution has changed from a clear yellow to a different color. What does this indicate?
A: A color change can indicate degradation. Berberine's structure can be altered by factors like pH changes, oxidation, or photodegradation, leading to the formation of different chromophoric compounds. It is crucial to re-evaluate your preparation and storage procedures, ensuring the pH is appropriate and the solution is protected from light and oxidizing agents.
Q: I am observing unexpected or additional peaks in my HPLC/chromatography results. Could these be degradation products?
A: Yes, it is highly likely. The appearance of new peaks is a common indicator of degradation. Forced degradation studies have shown that berberine breaks down into several byproducts under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[1][2] You should perform a forced degradation study on a reference sample to identify the retention times of potential degradation products.
Q: My experimental results are inconsistent and not reproducible. Could the degradation of berberine be the cause?
A: Inconsistent results are a frequent consequence of using a degraded or partially degraded compound. Since the degradation products will have different chemical and biological properties, any breakdown of berberine will lead to a lower effective concentration of the active compound and introduce confounding variables. To ensure reproducibility, always use freshly prepared solutions from a properly stored solid stock and handle them with care to prevent degradation during the experiment.
Quantitative Stability Data
The following tables summarize data from forced degradation studies, primarily conducted on berberine chloride. The degradation pathways are inherent to the berberine molecule and are considered indicative for berberine sulfate as well.
Table 1: Degradation of Berberine Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation |
| Acid Hydrolysis | 1M HCl | 80°C | 5 hours | 6%[2] |
| Base Hydrolysis | 1M NaOH | 80°C | 30 minutes | 48%[2] |
| Base Hydrolysis | 1M NaOH | 80°C | 3 hours | 83%[2] |
| Oxidative Stress | 30% H₂O₂ | 80°C | 1 hour | 19%[2] |
| Dry Heat | Oven | 105°C | 12 hours | Stable[2] |
| Photolytic (UV) | 254 nm & 365 nm | Ambient | 24 hours | Stable[2] |
| Water Hydrolysis | Reflux in Water | 80°C | 4 hours | Stable[2] |
Note: The stability under photolytic and water hydrolysis conditions in this specific study[2] showed no significant degradation, but other sources confirm berberine's general sensitivity to light.[7][8][9] Methodological differences can account for these variations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials (amber or covered)
-
Calibrated analytical balance and weighing paper
-
Sterile pipette tips and pipettes
Procedure:
-
Pre-weighing: Tare the analytical balance with a piece of weighing paper.
-
Weighing: Carefully weigh the desired amount of this compound powder. (Molecular Weight of the hydrate can vary; use the one specified by the manufacturer for precise calculations).
-
Dissolution: Transfer the weighed powder into a sterile vial. Add the calculated volume of sterile DMSO to achieve a final concentration of 50 mM.
-
Mixing: Vortex the solution gently until all the powder is completely dissolved. The solution should be a clear yellow.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected (amber) microcentrifuge tubes or cryovials. This prevents contamination and avoids multiple freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -20°C or -80°C. The stock solution in DMSO is reported to be stable for at least one month under these conditions.[5]
Protocol 2: General Method for Assessing Berberine Stability (Forced Degradation)
This protocol outlines a general procedure to test the stability of berberine under various stress conditions, adapted from published methods.[2][10]
Materials:
-
This compound solution (e.g., 100 µg/mL in a suitable solvent)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath or heating block
-
UV chamber (254 nm / 365 nm)
-
HPLC system for analysis
Procedure:
-
Prepare Samples: For each condition, prepare a solution of berberine at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix the berberine solution with an equal volume of 1M HCl. Heat at 80°C for a specified time (e.g., 5 hours). Cool and neutralize with 1M NaOH before analysis.[2]
-
Base Hydrolysis: Mix the berberine solution with an equal volume of 1M NaOH. Heat at 80°C for a specified time (e.g., 30 minutes to 3 hours). Cool and neutralize with 1M HCl before analysis.[2]
-
Oxidative Degradation: Mix the berberine solution with 30% H₂O₂. Heat at 80°C for a specified time (e.g., 1 hour). Cool before analysis.[2]
-
Thermal Degradation: Place a solid sample or solution in an oven at a high temperature (e.g., 105°C) for a set duration (e.g., 12 hours).[2]
-
Photodegradation: Expose a berberine solution in a quartz cuvette or other UV-transparent container to UV light (254 nm or 365 nm) for a set duration (e.g., 24 hours).[2] Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all treated samples and a non-treated control sample by a stability-indicating HPLC method. Compare the peak area of the parent berberine compound in the stressed samples to the control to calculate the percentage of degradation.
Visualizations
Caption: Primary degradation pathways for the berberine molecule.
Caption: Workflow for handling berberine to minimize degradation.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine protects against light-induced photoreceptor degeneration in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating Berberine’s Therapeutic and Photosensitizer Potential through Nanomedicine Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine: A naturally occurring phototoxic alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercially available berberine sulfate hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of batch-to-batch variability in commercially available berberine (B55584) sulfate (B86663) hydrate (B1144303). Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is berberine sulfate hydrate and why is batch-to-batch variability a concern?
This compound is a salt form of berberine, an isoquinoline (B145761) alkaloid extracted from various plants.[1][2] It is used in a wide range of research, from pharmaceutical development to natural health products.[1] Batch-to-batch variability refers to the differences in potency, purity, and composition of this compound from one production lot to another. This variability is a significant concern as it can lead to inconsistent experimental results, questioning the validity and reproducibility of research findings.[3][4]
Q2: What are the primary causes of batch-to-batch variability in commercial this compound?
Several factors contribute to the inconsistent quality of commercially available berberine supplements:
-
Source of Raw Materials: The quality and consistency of the botanical sources of berberine can vary significantly.[5]
-
Manufacturing and Blending Practices: Inadequate blending during manufacturing can result in an uneven distribution of the active ingredient in the final product.[5]
-
Lack of Standardization: Dietary supplements are not subject to the same stringent potency standards as pharmaceutical preparations, leading to significant variations in product quality.[3] A study on 15 different berberine supplements found that 60% did not meet the 90% to 110% potency standard typically required for pharmaceuticals.[3]
-
Hydration State: The amount of water in the hydrate form can vary, and some manufacturers have moved away from labeling their product as a "hydrate" to reduce confusion, considering excess moisture an impurity.[2]
Q3: How can I assess the quality and consistency of my this compound?
Independent verification of the berberine content in each new batch is highly recommended. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]
Q4: What impact can this variability have on my experimental outcomes?
Troubleshooting Guide
Issue: Inconsistent or unexpected results in berberine-related experiments.
If you are experiencing a lack of reproducibility in your experiments involving this compound, consider the following troubleshooting steps:
-
Quantify Berberine Content: The first step is to determine the actual concentration of berberine in the batch you are using. This can be achieved through analytical methods like HPLC. A detailed protocol is provided in the "Experimental Protocols" section below.
-
Assess Purity: In addition to concentration, it is crucial to assess the purity of your this compound. Impurities or contaminants could interfere with your experiments.
-
Standardize Solution Preparation: Ensure that your methods for dissolving and preparing berberine solutions are consistent across all experiments. Berberine hydrochloride, a salt form of berberine, has lower solubility in water at room temperature but dissolves more readily in boiling water.[9] Sulfate and phosphate (B84403) salts are more easily soluble.[9]
-
Proper Storage: Store this compound according to the manufacturer's instructions, typically in a dry, dark place, to prevent degradation.[10]
-
Consider Potential Drug Interactions: Be aware that berberine can inhibit the activity of CYP3A4, an enzyme involved in drug metabolism.[11] This could affect the metabolism of other compounds in your experimental system.
Data Presentation
Table 1: Reported Potency of Commercial Berberine Supplements
| Number of Products Tested | Average Berberine Content (% of Label Claim) | Range of Berberine Content (% of Label Claim) | Percentage of Products Failing to Meet 90%-110% Potency Standard |
| 15 | 75% ± 25% | 33% to 100% | 60% |
Data sourced from a study on the potency of U.S. commercial berberine supplements.[3]
Experimental Protocols
Protocol 1: Quantification of Berberine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying berberine in a sample. It is recommended to adapt and validate the method for your specific laboratory conditions and instrumentation.
Materials:
-
This compound sample
-
Berberine reference standard (purity >99%)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 0.1% TFA in deionized water (Solvent A) and acetonitrile (Solvent B). A common gradient is 60:40 (v/v) of A:B.[12] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh the berberine reference standard and dissolve it in methanol to prepare a stock solution (e.g., 0.5 mg/mL).[12] From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of 0.2 µg/mL to 150 µg/mL.[12]
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol.[13] The concentration should fall within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the berberine standard against its concentration.
-
Determine the concentration of berberine in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for quality control of new this compound batches.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Berberine Sulfate | 316-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Variability in Potency Among Commercial Preparations of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedlabsinc.com [advancedlabsinc.com]
- 6. A review on analytical methods for natural berberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Addressing the preventive and therapeutic perspective of berberine against diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. Berberine - Wikipedia [en.wikipedia.org]
- 12. gigvvy.com [gigvvy.com]
- 13. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction and purification protocols for berberine sulfate from natural sources
Technical Support Center: Optimizing Berberine (B55584) Sulfate (B86663) Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of berberine sulfate from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for berberine extraction?
A1: Berberine is an active ingredient found in the roots, leaves, bark, branches, and stems of numerous plants. The most common sources include species from the Berberis genus (like Berberis aristata, Berberis vulgaris), Coptis chinensis (Chinese Goldthread), Phellodendron chinense (Amur Cork Tree), and Hydrastis canadensis (Goldenseal).[1][2] The concentration of berberine can vary depending on the plant species, the part of the plant used, and even the season of harvest.[3]
Q2: What are the main factors that can cause the degradation of berberine during extraction and purification?
A2: Berberine is sensitive to both high temperatures and light, which can lead to its rapid degradation.[1][4][5] Exposure to UV light can cause photolytic degradation.[5] The stability of berberine is also highly dependent on pH.[5] Therefore, it is crucial to control these factors throughout the extraction and purification process to maximize yield and purity. For instance, drying plant material in the shade is preferable to sun-drying or oven-drying.[3][4]
Q3: Which solvents are most effective for berberine extraction?
A3: The choice of solvent is a critical step in berberine extraction.[3] Commonly used solvents include water, methanol (B129727), ethanol (B145695), and acidified aqueous solutions.[1][6] Ethanol has been shown to have a high extraction rate for berberine.[1] Acidified solvents, typically with a 0.5% addition of an inorganic or organic acid like sulfuric acid or acetic acid, can improve the solubility of berberine by converting it into a more soluble salt form.[3][7][8]
Q4: What are the advantages of modern extraction techniques over traditional methods?
A4: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods such as maceration and Soxhlet extraction.[1][3] These modern techniques can significantly reduce extraction time, decrease solvent consumption, and often result in higher extraction yields.[1][3] For example, MAE has been shown to dramatically reduce extraction time to a few minutes compared to hours or even days for traditional methods.[3] UAE is considered a green, efficient, and cost-effective technology.[1]
Q5: How can the purity of extracted berberine be improved?
A5: After initial extraction, the crude extract contains various impurities. Purification is essential to obtain high-purity berberine sulfate. Common purification methods include recrystallization and various chromatographic techniques.[9][10][11] An acid-base partitioning method can also be employed, where the crude extract is dissolved in an acidic solution, washed with an organic solvent to remove non-alkaloidal impurities, and then the aqueous layer is made alkaline to precipitate the berberine base, which can then be extracted with an organic solvent.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Berberine Yield | 1. Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the berberine. 2. Incomplete Extraction: Extraction time may be too short, or the temperature may be too low. 3. Degradation of Berberine: Exposure to high temperatures or light during drying or extraction.[4][5] 4. Incorrect pH: The pH of the extraction medium may not be optimal for berberine solubility. | 1. Optimize Solvent: Use methanol or ethanol, which have shown high extraction efficiency.[1] Consider using a slightly acidified solvent (e.g., 0.4% sulfuric acid) to increase solubility.[1] 2. Adjust Extraction Parameters: Increase the extraction time or temperature, but be mindful of potential degradation. For instance, with ultrasonic extraction, an optimal time is often around 30-45 minutes.[1][3] 3. Control Environmental Factors: Dry plant material in the shade.[3][4] Use a cold extraction method if possible.[3][4] Protect the sample from light by using amber glassware.[5] 4. Adjust pH: For acid-base extraction methods, ensure the pH is appropriately adjusted to solubilize and then precipitate the berberine.[1] |
| Poor Purity of Final Product | 1. Inefficient Purification Method: The chosen purification technique may not be effectively separating berberine from other alkaloids and impurities. 2. Co-precipitation of Impurities: During precipitation steps, other compounds may be co-precipitating with berberine. | 1. Refine Purification Protocol: Employ multiple recrystallization steps.[11] Use chromatographic techniques like Centrifugal Partition Chromatography (CPC) for better separation.[12] 2. Optimize Precipitation: Carefully control the pH and temperature during precipitation to selectively precipitate berberine. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of berberine in the natural source can vary based on factors like harvest season and geographical location.[3] 2. Lack of Control Over Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different outcomes. | 1. Standardize Plant Material: If possible, use plant material from a consistent source and harvest time. Analyze the raw material for berberine content before extraction. 2. Strictly Control Parameters: Maintain precise control over all experimental parameters. Use calibrated equipment and document every step of the process. |
| Berberine Degradation During Storage | 1. Exposure to Light and Heat: Improper storage conditions can lead to the degradation of the purified berberine.[13] 2. Unstable pH of Solution: Storing berberine in a solution with a non-optimal pH can cause it to degrade over time.[13] | 1. Proper Storage: Store solid berberine in a cool, dark, and dry place.[13] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[13] 2. Buffer Solutions: If storing in solution, use a buffer to maintain a stable, near-neutral pH.[13] |
Quantitative Data Presentation
Table 1: Comparison of Different Extraction Methods for Berberine
| Extraction Method | Natural Source | Solvent | Key Parameters | Yield (% w/w or mg/g) | Reference |
| Maceration | Tinospora cordifolia | 80% Ethanol | 7 days | 0.28% | [3] |
| Soxhlet Extraction | Tinospora cordifolia | 80% Ethanol | 3 hours | 1.04% | [3] |
| Microwave-Assisted Extraction (MAE) | Tinospora cordifolia | 80% Ethanol | 60% power, 3 min | 1.66% | [3] |
| Ultrasonic-Assisted Extraction (UAE) | Phellodendron bark | Methanol acidified with HCl | - | ~100 mg/g | [1][3] |
| Distillation | Phellodendron bark | - | - | ~50 mg/g | [1] |
| Soxhlet Extraction | Phellodendron bark | - | - | ~40 mg/g | [1] |
| Cold Acid-Assisted Extraction | Coptis chinensis | 0.34% Phosphoric Acid | 25°C | 1.1 times higher than reflux | [3][4] |
| Cold Methanol Extraction | Coscinium fenestratum (shade-dried) | Methanol | -20°C | 4.6% | [3] |
| Hot Methanol Extraction | Coscinium fenestratum (shade-dried) | Methanol | 50°C | 1.29% | [3] |
| Supercritical Fluid Extraction (SFE) | Coptis chinensis rhizome | CO₂ with 1,2-propanediol modifier | 3 hours, 200-500 bar | 6.91% - 7.53% | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Berberine
This protocol is based on optimized conditions for extracting berberine from plant sources like Rhizoma coptidis.[3]
Materials:
-
Dried and powdered plant material (e.g., Rhizoma coptidis)
-
59% Ethanol in deionized water
-
Ultrasonic bath with temperature control
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in an extraction vessel.
-
Add the 59% ethanol solvent at a predetermined solid-to-liquid ratio (e.g., 1:25 g/mL).[1]
-
Place the vessel in an ultrasonic bath set to a specific temperature (e.g., 66°C).[3]
-
Apply ultrasonic treatment for the optimized duration (e.g., 46 minutes).[3]
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Collect the supernatant (the liquid extract).
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting concentrated extract can then be used for purification.
Protocol 2: Acid-Base Extraction and Purification of Berberine
This protocol is a common method for extracting and purifying berberine.[1][8]
Materials:
-
Coarsely powdered plant material (e.g., Berberis aristata)
-
0.4% Sulfuric acid solution
-
Lime milk (calcium hydroxide (B78521) solution) or ammonia (B1221849) solution
-
Hydrochloric acid
-
Sodium chloride
-
Filter system
-
pH meter
Procedure:
-
Extraction: Macerate the powdered plant material in a 0.4% sulfuric acid solution at a solid-to-liquid ratio of 1:16 for 24 hours.[1] This converts berberine into water-soluble berberine sulfate.
-
Filter the mixture to separate the acidic extract from the plant residue.
-
Precipitation of Impurities: Gradually add lime milk to the acidic extract to raise the pH to 12.[1] This precipitates many impurities while keeping berberine in solution.
-
Filter the solution to remove the precipitated impurities.
-
Precipitation of Berberine: Adjust the pH of the filtrate to 5 with hydrochloric acid.[1]
-
Add sodium chloride to the solution (e.g., 25% w/v) to facilitate the precipitation of crude berberine hydrochloride, which has low solubility in water.[1]
-
Allow the precipitate to form and then collect the crude berberine hydrochloride by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like water or ethanol.[11]
Visualizations
Caption: General workflow for the extraction and purification of berberine.
Caption: Troubleshooting decision tree for low berberine yield.
References
- 1. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the Production Processes of Berberine Powder? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 8. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]
- 9. CN111100121B - Purification method of berberine or hydrochloride thereof - Google Patents [patents.google.com]
- 10. CN111205285B - Purification method and crystal form of berberine or berberine salt - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Mitigating potential cytotoxicity of berberine sulfate hydrate in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berberine (B55584) sulfate (B86663) hydrate (B1144303). The focus is on mitigating potential cytotoxicity in non-cancerous cell lines to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is berberine sulfate hydrate expected to be cytotoxic to non-cancerous cell lines?
A1: Berberine has been observed to exhibit cytotoxic effects, though it often shows a degree of selectivity, with higher toxicity towards cancer cells compared to healthy cells.[1][2][3] For instance, one study noted significant cytotoxicity in HepG2 hepatoma cells with minimal effect on normal WRL-68 liver cells.[4][5] The cytotoxic effects in cancer cells are often mediated through the induction of apoptosis and cell cycle arrest.[6][7][8] However, at certain concentrations, cytotoxicity in non-cancerous cells can occur.[3] Therefore, it is crucial to determine the optimal concentration range for your specific non-cancerous cell line.
Q2: What are the primary mechanisms of berberine-induced cytotoxicity?
A2: Berberine-induced cytotoxicity is multifaceted and can involve several signaling pathways. The most commonly cited mechanisms include:
-
Induction of Apoptosis: This is often mediated through the BCL-2/BAX signaling pathway, where berberine can increase the expression of the pro-apoptotic protein BAX and decrease the anti-apoptotic protein BCL-2.[6][9] Activation of caspases, such as caspase-3 and caspase-9, is also a central event in berberine-induced apoptosis.[9][10]
-
Cell Cycle Arrest: Berberine can arrest the cell cycle at different phases, such as G0/G1 or G2/M, depending on the cell type and concentration, thereby inhibiting cell proliferation.[6][7][9][10]
-
Modulation of Signaling Pathways: Key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK, which are crucial for cell survival and proliferation, can be inhibited by berberine.[1][10][11][12]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been identified as a contributor to berberine-induced cell death in some cell types.[1][2][7]
Q3: How can I reduce the off-target cytotoxicity of berberine in my experiments with non-cancerous cells?
A3: Mitigating unwanted cytotoxicity is essential for studying the specific effects of berberine. Here are some strategies:
-
Dose-Response Optimization: Conduct a thorough dose-response study to identify the concentration range where berberine exhibits its desired effect with minimal cytotoxicity to your non-cancerous cell line.
-
Time-Course Experiments: The cytotoxic effects of berberine can be time-dependent.[6] Assess the effects at different time points to find an optimal incubation period.
-
Co-treatment with Antioxidants: Since ROS generation can be a mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate this effect.
-
Use of Nanodelivery Systems: Encapsulating berberine in nanoparticle-based drug delivery systems, such as liposomes or polymeric nanoparticles, has been shown to improve its bioavailability and reduce systemic toxicity.[13][14][15] This approach can potentially be adapted for in vitro studies to control the release and cellular uptake of berberine.
Q4: Are there derivatives of berberine with lower cytotoxicity?
A4: Research into berberine derivatives is ongoing. Some studies suggest that certain modifications to the berberine molecule can alter its activity. For instance, some phenolic derivatives of berberine have shown reduced cytotoxic action while exhibiting other pharmacological effects like improved antioxidant gene expression.[16][17][18] However, in some cases, native berberine has demonstrated better cytotoxic activity against cancer cells than its derivatives.[16] If you are exploring alternatives, a thorough literature review on specific derivatives for your intended application is recommended.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in my non-cancerous control cell line.
Possible Cause 1: Berberine concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific non-cancerous cell line. Start with a wide range of concentrations and narrow it down to find a sub-lethal concentration for your experiments.
Possible Cause 2: Extended incubation time.
-
Solution: Conduct a time-course experiment to assess cell viability at various time points (e.g., 12, 24, 48, 72 hours) to identify an optimal experimental window before significant cell death occurs.
Possible Cause 3: Cell line is particularly sensitive to berberine.
-
Solution: If possible, test your experimental conditions on a different, more robust non-cancerous cell line to see if the observed cytotoxicity is cell-type specific.
Issue 2: Inconsistent results in cytotoxicity assays.
Possible Cause 1: Poor solubility of this compound.
-
Solution: Ensure complete dissolution of the this compound powder. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration and then dilute it in your cell culture medium. Perform a solvent control to ensure the solvent itself is not causing cytotoxicity.
Possible Cause 2: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability in the response to berberine treatment.
Possible Cause 3: Fluctuation in incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in your incubator, as variations can affect cell health and response to treatment.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of berberine in various cancer and non-cancerous cell lines, highlighting its potential for selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [6][8] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [6][8] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [6][8] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [6][8] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [6][8] |
| HeLa | Cervical Cancer | 283 | [4][5] |
| WRL-68 | Normal Liver | 788 | [4][5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on a cell line.
Materials:
-
96-well plates
-
This compound
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of berberine. Include untreated and solvent-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of berberine for the chosen duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. Berberine Inhibits Human Hepatoma Cell Invasion without Cytotoxicity in Healthy Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 9. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Berberine inhibits human hepatoma cell invasion without cytotoxicity in healthy hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Effect of Berberine and its Phenolic Derivatives Against Human Fibrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Berberine Salt Formulations: Bioavailability of Sulfate Hydrate vs. Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential across a spectrum of diseases. However, its clinical utility is hampered by notoriously low oral bioavailability. A critical factor influencing this is the salt form of the berberine compound. This guide provides a comparative analysis of two common salt forms, berberine sulfate (B86663) hydrate (B1144303) and berberine hydrochloride, focusing on their respective bioavailability supported by experimental data.
Executive Summary
While direct head-to-head comparative studies are limited, available research indicates that both berberine sulfate and berberine hydrochloride exhibit poor oral bioavailability, generally less than 1%.[1][2][3] This is largely attributed to extensive first-pass metabolism in the gut and liver.[1][3][4][5] However, some evidence suggests that berberine sulfate may possess higher water solubility, a key factor that can influence absorption.[6] This analysis consolidates pharmacokinetic data from separate studies to offer a comparative perspective.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for berberine sulfate and berberine hydrochloride from preclinical studies. It is crucial to note that these data are compiled from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Oral Bioavailability of Berberine Sulfate in Rats
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability | 0.26% | Rat | 10 mg/kg | [6][7][8][9] |
Table 2: Pharmacokinetic Parameters of Berberine Hydrochloride in Rats
| Parameter | Value | Species | Dosage | Reference |
| Cmax | Varies | Rat | 25 mg/kg | [10] |
| AUC(0–t) | 2039.49 ± 492.24 (ng/mL*h) | Rat | 25 mg/kg | [10] |
| Absolute Bioavailability | 0.68% | Rat | 100 mg/kg | [4] |
Experimental Protocols
To provide a clear understanding of how the bioavailability of these berberine salts is assessed, detailed methodologies from key studies are outlined below.
In Vivo Bioavailability Study of Berberine Sulfate in Rats
This protocol is based on a study investigating the oral and rectal bioavailability of berberine sulfate.[6][8][9]
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration:
-
Intravenous (IV): Berberine sulfate was administered intravenously at a dose of 1 mg/kg (as berberine) to determine the absolute bioavailability.
-
Oral (PO): Berberine sulfate was administered orally at a dose of 10 mg/kg (as berberine).
-
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points following drug administration.
-
Sample Analysis: Plasma concentrations of berberine were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The oral bioavailability (F%) was calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Caption: Workflow for assessing berberine sulfate bioavailability.
Pharmacokinetic Study of Berberine Hydrochloride in Rats
This protocol is derived from a study comparing the pharmacokinetics of berberine hydrochloride in normal and irritable bowel syndrome model rats.[10]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: Berberine hydrochloride was administered intragastrically at a dose of 25 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points after administration.
-
Sample Analysis: The concentration of berberine in plasma was quantified using a UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated using appropriate software (e.g., WinNonlin).
Caption: Workflow for pharmacokinetic analysis of berberine HCl.
Factors Influencing Berberine Bioavailability
The low oral bioavailability of both berberine salts is a result of several physiological hurdles. Understanding these can guide the development of more effective delivery systems.
Caption: Major barriers to oral berberine bioavailability.
Discussion and Future Directions
The presented data, while not from direct comparative studies, underscores the significant challenge of poor oral bioavailability for both berberine sulfate and berberine hydrochloride. Berberine hydrochloride is the more commonly studied salt form.[4][10][11] The observation that berberine sulfate may have higher solubility warrants further investigation, as this could translate to improved absorption.[6]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head pharmacokinetic studies of berberine sulfate hydrate and berberine hydrochloride under identical experimental conditions are necessary for a definitive comparison.
-
Advanced Formulations: Research into novel delivery systems such as nanoparticles, liposomes, and phytosomes has shown promise in enhancing the bioavailability of berberine, often using berberine hydrochloride as the starting material.[11][12][13] Similar strategies could be applied to berberine sulfate.
-
Exploring Other Salts: Investigating organic acid salts of berberine, which have been shown to improve bioavailability compared to the hydrochloride salt, is a promising avenue.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.tessmed.com [insights.tessmed.com]
- 6. Comparison of Berberine Bioavailability between Oral and Rectal Administrations in Rats [jstage.jst.go.jp]
- 7. Comparison of Berberine Bioavailability between Oral and Rectal Administrations in Rats [jstage.jst.go.jp]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Pharmacokinetic Comparison of Berberine in Rat Plasma after Oral Administration of Berberine Hydrochloride in Normal and Post Inflammation Irritable Bowel Syndrome Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wellbeingnutrition.com [wellbeingnutrition.com]
- 13. naturemade.com [naturemade.com]
Validating the anticancer effects of berberine sulfate hydrate in patient-derived xenograft models
For Immediate Release
[City, State] – [Date] – Extensive preclinical research indicates that berberine (B55584) sulfate (B86663) hydrate (B1144303), a natural compound, exhibits significant anticancer effects in various cancer models, including cell line-derived xenografts, with emerging evidence in patient-derived organoids. These studies highlight its potential as a therapeutic agent by demonstrating its ability to inhibit tumor growth and modulate key cancer-related signaling pathways. This guide provides a comprehensive comparison of berberine's efficacy, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Berberine has been shown to impede the proliferation of cancer cells and reduce tumor volume in multiple xenograft models. For instance, in a gastric cancer xenograft model, berberine treatment resulted in a tumor growth inhibition of 48.6% in MGC803 xenografts and 51.3% in SGC7901 xenografts.[1] Similarly, in a glioblastoma xenograft model, a 50 mg/kg dose of berberine led to a significant decrease in tumor weight.[2] While direct, extensive data on patient-derived xenograft (PDX) models remains an area of ongoing research, a study on patient-derived tumor organoids of colorectal cancer showed that berberine, in combination with Andrographis, effectively suppressed organoid growth.
Comparative Efficacy of Berberine in Xenograft Models
The following table summarizes the quantitative data on the anticancer effects of berberine in various cell line-derived xenograft models.
| Cancer Type | Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | MGC803 | Berberine | 100 mg/kg/day (intragastric) | 48.6% (by volume) | [1] |
| SGC7901 | Berberine | 100 mg/kg/day (intragastric) | 51.3% (by volume) | [1] | |
| Glioblastoma | U87 & U251 | Berberine | 50 mg/kg (oral gavage) | Significant decrease in tumor weight | [2] |
| Breast Cancer | MDA-MB-231 | Berberine | Not Specified | Significant reduction in tumor growth | |
| Colon Cancer | HT-29 | Berberine | 0.1% in drinking water | Significant decrease in tumor growth |
Experimental Protocols
General Protocol for Patient-Derived Xenograft (PDX) Model Studies
This protocol outlines a general methodology for evaluating the anticancer efficacy of berberine sulfate hydrate in PDX models, based on established xenograft study designs.
1. PDX Model Establishment:
-
Surgically resected patient tumor tissues are obtained under sterile conditions.
-
Tumor fragments (approximately 2-3 mm³) are implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor growth is monitored regularly. Once tumors reach a volume of approximately 1500-2000 mm³, they are harvested and passaged to expand the PDX model.
2. Drug Administration:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound: Administered via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50-100 mg/kg body weight) daily or on a specified schedule. The vehicle used for dissolution (e.g., sterile saline, carboxymethylcellulose sodium) should be administered to the control group.
-
Comparative Agent (e.g., Standard Chemotherapy): Administered according to established protocols for the specific cancer type.
3. Efficacy Evaluation:
-
Tumor volume is measured bi-weekly using calipers (Volume = (Length × Width²)/2).
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Molecular Mechanisms of Berberine
Berberine exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Key Signaling Pathways Modulated by Berberine
Berberine has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[3] It also downregulates the Wnt/β-catenin signaling pathway, which is involved in cancer cell proliferation and stemness.[3] Furthermore, berberine can suppress the VEGFR2/ERK pathway, thereby inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]
Experimental Workflow for PDX Studies
The following diagram illustrates a typical workflow for validating the anticancer effects of berberine using PDX models.
References
- 1. Berberine retarded the growth of gastric cancer xenograft tumors by targeting hepatocyte nuclear factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergies: Berberine Sulfate Hydrate as a Potent Adjunct to Conventional Chemotherapy
For Immediate Release
[City, State] – [Date] – New research analysis highlights the significant potential of berberine (B55584) sulfate (B86663) hydrate (B1144303), a natural isoquinoline (B145761) alkaloid, to enhance the efficacy of conventional chemotherapy drugs across a range of cancers. This comprehensive guide synthesizes findings from multiple studies, providing researchers, scientists, and drug development professionals with a comparative overview of the synergistic effects, underlying molecular mechanisms, and experimental protocols.
Berberine has been shown to act as a potent chemosensitizer, overcoming drug resistance and augmenting the cytotoxic effects of chemotherapeutic agents such as doxorubicin (B1662922), cisplatin (B142131), paclitaxel, and 5-fluorouracil (B62378).[1] This synergy offers a promising strategy to improve treatment outcomes, potentially allowing for lower doses of toxic chemotherapy drugs and mitigating adverse side effects.
Comparative Analysis of Synergistic Efficacy
The synergistic interaction between berberine and conventional chemotherapy drugs has been quantified in numerous studies, primarily through the calculation of the Combination Index (CI). A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect. The following tables summarize the synergistic effects observed in various cancer cell lines.
Table 1: Synergistic Effects of Berberine with Doxorubicin in Breast Cancer
| Cell Line | Berberine IC50 (µM) | Doxorubicin IC50 (µM) | Combination Details | Combination Index (CI) | Key Findings |
| MCF-7/MDR | >320 (72h) | ~20 (72h) | 20 µM Berberine + Doxorubicin | <1 | Low-dose berberine enhances DOX sensitivity.[2][3] |
| MCF-7/DOXFluc | 20.0 µg/mL (48h) | 12.6 µg/mL (48h) | Ber/DOX ratio 2:1 | <1 (IC50 = 3.2 µg/mL) | Berberine synergistically enhances the inhibitory effect of DOX.[4] |
| MCF-7 | Not specified | Not specified | Not specified | Synergistic | Combination of DOX and BER generated synergistic anticancer effect.[5] |
| CD44+/CD24- CSCs | 25 (48h) | 0.5 (48h) | Co-treatment | Significant Proliferation Reduction | Combination treatment induced G0/G1 arrest and apoptosis.[6] |
Table 2: Synergistic Effects of Berberine with Cisplatin in Lung Cancer
| Cell Line | Berberine IC50 (µM) | Cisplatin IC50 (µM) | Combination Details | Combination Index (CI) | Key Findings |
| A549 | Not specified | Not specified | IC50 concentrations | 0.34 ± 0.05 | Berberine synergized with CIS.[7][8] |
| H1299 | Not specified | Not specified | Not specified | Synergistic | Berberine synergistically increased cisplatin-mediated cell death.[9] |
| Calu-6 | Not specified | Not specified | Not specified | Synergistic | Combination inhibits proliferation in a concentration- and time-dependent manner.[10] |
Table 3: Synergistic Effects of Berberine with 5-Fluorouracil (5-FU) in Colorectal Cancer
| Cell Line | Berberine IC50 (µM) | 5-FU IC50 (mM) | Combination Details | Combination Index (CI) | Key Findings |
| Caco-2 | 280 (24h) | 20 (24h) | IC50 concentrations | 0.143 | Synergistic cytotoxicity and apoptotic effect.[11][12] |
| CRC cells | Not specified | Not specified | Not specified | Synergistic (ZIP Synergy scores) | BBR enhanced the sensitivity of CRC cells to 5-FU.[13] |
Underlying Molecular Mechanisms and Signaling Pathways
Berberine's synergistic activity stems from its ability to modulate multiple cellular signaling pathways involved in cancer cell proliferation, survival, and drug resistance. Key mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of drug efflux pumps.[1]
One of the prominent mechanisms involves the AMPK signaling pathway. In doxorubicin-resistant breast cancer cells, low-dose berberine enhances doxorubicin sensitivity via the AMPK-HIF-1α-P-gp pathway, while high-dose berberine directly induces apoptosis through the AMPK-p53 pathway.[2][3] In non-small cell lung cancer, berberine enhances cisplatin sensitivity by modulating the p38-MAPK signaling pathway.[9]
In colorectal cancer, berberine enhances the sensitivity to 5-FU by promoting endoplasmic reticulum stress-mediated autophagic flux.[13] Furthermore, berberine has been shown to downregulate the expression of drug resistance proteins like P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1).[4]
Experimental Protocols
The following section details the typical methodologies employed in the cited studies to evaluate the synergistic effects of berberine and chemotherapy drugs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of berberine, the chemotherapy drug, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.[14]
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely used method to determine the nature of drug interactions.
-
Dose-Response Curves: The cytotoxicity of each drug and their combination at various concentrations is determined using the MTT assay.
-
Combination Index (CI) Calculation: The experimental data is analyzed using software like CompuSyn to calculate the CI values. The CI is determined by the equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a certain effect (e.g., IC50) when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation: A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][11][12]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the drugs as described for the cell viability assay.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The compiled evidence strongly suggests that berberine sulfate hydrate is a promising candidate for combination cancer therapy. Its ability to synergistically enhance the effects of conventional chemotherapy drugs across various cancer types warrants further investigation. Future preclinical and clinical studies are essential to validate these findings in more complex in vivo models and ultimately in human patients. A deeper understanding of the intricate molecular mechanisms will be crucial for optimizing combination regimens and identifying patient populations most likely to benefit from this therapeutic strategy. The protective effects of berberine on vital organs from chemotherapy-induced damage also present an exciting avenue for future research.[1]
References
- 1. mednews.care [mednews.care]
- 2. Berberine Enhances Chemosensitivity and Induces Apoptosis Through Dose-orchestrated AMPK Signaling in Breast Cancer [jcancer.org]
- 3. Berberine Enhances Chemosensitivity and Induces Apoptosis Through Dose-orchestrated AMPK Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combination of Doxorubicin and Berberine Generated Synergistic Anticancer Effect on Breast Cancer Cells Through Down-regulation of Nanog and miRNA-21 Gene Expression [mejc.sums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 8. eurjther.com [eurjther.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigating the synergistic effect of berberine and cisplatin on induction of apoptosis in Calu-6 cell line and evaluation of changes in the expression level of BAX p53 Caspase 3 Caspase 9 genes - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 11. Cukurova Medical Journal » Submission » Berberine enhances the therapeutic effect of 5-fluorouracil in Caco-2 colorectal adenocarcinoma cells by alleviating inflammation and inducing apoptosis [dergipark.org.tr]
- 12. Berberine enhances the therapeutic effect of 5-fluorouracil in Caco-2 colorectal adenocarcinoma cells by alleviating inflammation and inducing apoptosis | Semantic Scholar [semanticscholar.org]
- 13. Berberine Enhances the Sensitivity of Colorectal Cancer Cells to 5-FU Through Smoothing Endoplasmic Reticulum Stress-Mediated Autophagic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
Head-to-head comparison of different berberine salts in a type 2 diabetes animal model
For Researchers, Scientists, and Drug Development Professionals
Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has garnered significant attention for its therapeutic potential in managing type 2 diabetes (T2D). However, its clinical application is often hampered by low oral bioavailability. Various salt forms of berberine have been developed to address this limitation, but a direct comparison of their in vivo performance is crucial for advancing drug development. This guide provides a head-to-head comparison of different berberine salts in a T2D animal model, supported by experimental data on their pharmacokinetic profiles and therapeutic efficacy.
Comparative Pharmacokinetics of Berberine Salts
A key determinant of a drug's efficacy is its bioavailability. A study in a type 2 diabetic rat model provided a direct comparison of the pharmacokinetic profiles of berberine hydrochloride (BH), the most common commercially available form, and several berberine organic acid salts (BOAs), including berberine fumarate (B1241708) (BF) and berberine succinate (B1194679) (BS). The results clearly indicate that the organic acid salt forms exhibit superior oral bioavailability.[1]
| Berberine Salt | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability to BH (%) |
| Berberine Hydrochloride (BH) | 17.35 ± 3.24 | 2.0 | 151.21 ± 23.96 | 100 |
| Berberine Fumarate (BF) | 34.41 ± 4.25 | 1.5 | 283.81 ± 53.92 | 187.7 |
| Berberine Succinate (BS) | Not explicitly stated, but bioavailability improved by 1.313-fold | Not explicitly stated | Not explicitly stated | 131.3 |
Table 1: Pharmacokinetic parameters of different berberine salts in a type 2 diabetes rat model following oral administration. Data sourced from a comparative study.[1]
The study demonstrated that berberine fumarate and berberine succinate have significantly higher maximum plasma concentrations (Cmax) and area under the curve (AUC), indicating enhanced absorption and overall exposure compared to berberine hydrochloride.[1] Specifically, the bioavailability of berberine fumarate and berberine succinate was found to be 1.278-fold and 1.313-fold higher than that of berberine hydrochloride, respectively.[1]
Therapeutic Efficacy in Glycemic Control
While the aforementioned pharmacokinetic study noted that the glucose-lowering effects of the berberine organic acid salts were "similar" to that of berberine hydrochloride, detailed head-to-head efficacy data from a single comparative study is limited.[2] However, individual studies on different berberine salts in diabetic animal models provide insights into their therapeutic potential.
Berberine Hydrochloride (BH) , being the most studied form, has consistently demonstrated significant hypoglycemic effects. In streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of berberine hydrochloride has been shown to:
-
Decrease glycated hemoglobin (HbA1c).[5]
-
Improve oral glucose tolerance.[3]
-
Increase plasma insulin (B600854) levels.[5]
Berberine Fumarate (BF) , with its enhanced bioavailability, has also shown potent antidiabetic effects. A study on berberine fumarate in diabetic rats demonstrated its ability to:
-
Significantly reduce fasting blood glucose and improve insulin resistance.[6]
-
Increase plasma levels of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[6]
Although a direct comparative efficacy study is lacking, the superior bioavailability of berberine organic acid salts suggests they may achieve therapeutic effects at lower dosages or exhibit a more pronounced response.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential.
Induction of Type 2 Diabetes Mellitus in Rats
A commonly used and reliable method for inducing a T2D phenotype in rats involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[6][7][8][9]
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[2][7]
-
High-Fat Diet (HFD) Induction: For a period of 4 to 8 weeks, rats are fed a specially formulated high-fat diet to induce insulin resistance. The diet composition is critical and often consists of a high percentage of calories from fat.[7][8][9]
-
Streptozotocin (STZ) Administration: Following the HFD period, a single low dose of STZ (typically 30-40 mg/kg body weight) is administered via intraperitoneal injection. STZ is a pancreatic β-cell toxin, and a low dose induces partial β-cell dysfunction, mimicking the pathophysiology of T2D.[7][8][9]
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and included in the study.[10]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.[11][12][13][14]
Protocol:
-
Fasting: Rats are fasted overnight (typically 12-16 hours) with free access to water.[11][13][14]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).[11][13][14]
-
Glucose Administration: A concentrated glucose solution (usually 2 g/kg body weight) is administered orally via gavage.[10]
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11][13][14]
-
Blood Glucose Measurement: Blood glucose concentrations are measured at each time point using a glucometer.
-
Data Analysis: The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Visualizing the Mechanisms and Workflow
To further elucidate the experimental process and the molecular pathways involved in berberine's action, the following diagrams are provided.
References
- 1. e-jarb.org [e-jarb.org]
- 2. Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review | MDPI [mdpi.com]
- 3. Berberine Improves Glucose Homeostasis in Streptozotocin-Induced Diabetic Rats in Association with Multiple Factors of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine vs. Berberine HCl: Understanding the Differences and Benefits | Dr. Linda Nykin, ND [pachaintegrativemed.com]
- 5. Effects of type 2 diabetes mellitus on the pharmacokinetics of berberine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 9. [PDF] High-fat diet and streptozotocin in the induction of type 2 diabetes mellitus: a new proposal. | Semantic Scholar [semanticscholar.org]
- 10. Berberine Slows the Progression of Prediabetes to Diabetes in Zucker Diabetic Fatty Rats by Enhancing Intestinal Secretion of Glucagon-Like Peptide-2 and Improving the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Meal feeding improves oral glucose tolerance in male rats and causes adaptations in postprandial islet hormone secretion that are independent of plasma incretins or glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Validating Berberine's Molecular Targets: A Comparative Guide to CRISPR-Cas9 Knockout and RNAi-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
At a Glance: CRISPR-Cas9 vs. RNAi for Target Validation
| Feature | CRISPR-Cas9 Mediated Knockout | RNAi (siRNA/shRNA) Mediated Knockdown |
| Mechanism | Permanent gene disruption at the DNA level. | Transient or stable silencing of gene expression at the mRNA level. |
| Effect | Complete loss of protein function (knockout). | Partial reduction in protein expression (knockdown). |
| Specificity | High, but potential for off-target effects exists. | Prone to off-target effects through seed region mismatch. |
| Duration | Permanent and heritable in cell lines. | Transient (siRNA) or stable (shRNA), but can be reversible. |
| Ideal Use Case | Definitive validation of a target's role in a biological process. | Investigating the effects of partial gene silencing and for essential genes where a full knockout may be lethal. |
Case Study 1: CRISPR-Cas9 Knockout Unveils CLDN1 as a Key Mediator of Berberine (B55584) Sensitivity in Lung Cancer
A recent genome-wide CRISPR/Cas9 knockout screen in A549 lung adenocarcinoma cells identified Claudin-1 (CLDN1), a tight junction protein, as a critical modulator of berberine's anti-cancer effects.[1][2] This unbiased approach allowed for the screening of thousands of gene knockouts simultaneously to identify those that alter cellular sensitivity to berberine.
Quantitative Data: Enhanced Berberine Efficacy in CLDN1 Knockout Cells
CRISPR-Cas9-mediated knockout of CLDN1 in A549 cells resulted in a significant increase in sensitivity to berberine treatment. This was evidenced by reduced cell viability and enhanced cell cycle arrest at the G1 phase.
Table 1: Effect of Berberine on Cell Viability in Wild-Type and CLDN1-KO A549 Cells
| Cell Line | Treatment | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| A549 Wild-Type | 2.5 µM Berberine | ~95 | ~85 | ~75 |
| A549 CLDN1-KO | 2.5 µM Berberine | ~90 | ~65 | ~50 |
| *Data are approximated from graphical representations in the source publication.[1][3] **P<0.001 compared to wild-type. |
The half-maximal inhibitory concentration (IC50) of berberine in wild-type A549 cells was determined to be 2.856 µM.[1] The increased sensitivity of the CLDN1 knockout cells suggests that targeting CLDN1 could be a strategy to enhance the therapeutic efficacy of berberine in lung cancer.
Table 2: Cell Cycle Distribution in Wild-Type and CLDN1-KO A549 Cells Treated with Berberine
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 Wild-Type | Control | 55.3 | 34.2 | 10.5 |
| A549 Wild-Type | Berberine | 62.1 | 28.5 | 9.4 |
| A549 CLDN1-KO | Control | 58.7 | 31.8 | 9.5 |
| A549 CLDN1-KO | Berberine | 70.2 | 20.1 | 9.7 |
| Data are approximated from graphical representations in the source publication.[1][3] |
The data clearly indicates that the absence of CLDN1 potentiates berberine-induced G1 phase arrest.[1][3]
Case Study 2: RNAi-Mediated Knockdown Confirms AMPK as a Target of Berberine in Adipocytes
AMP-activated protein kinase (AMPK) is a key energy sensor and a well-established target of berberine. Small interfering RNA (siRNA) has been effectively used to validate the role of AMPK in mediating the metabolic effects of berberine. In a study using 3T3-L1 adipocytes, siRNA-mediated knockdown of AMPKα1, the predominant isoform in these cells, was shown to reverse the inhibitory effects of berberine on lipogenesis.[4]
Quantitative Data: Reversal of Berberine's Effects Following AMPK Knockdown
Treatment of 3T3-L1 adipocytes with berberine leads to the phosphorylation and activation of AMPK, which in turn phosphorylates and inhibits downstream targets involved in fat accumulation. Knockdown of AMPKα1 using siRNA prevented this cascade, confirming that AMPK is a crucial mediator of berberine's action in these cells.
Table 3: Effect of Berberine on Protein Phosphorylation in Control and AMPKα1 siRNA-Treated 3T3-L1 Adipocytes
| Condition | p-AMPK/AMPK Ratio (Fold Change) | p-ACC/ACC Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| Berberine | ~2.5 | ~2.0 |
| AMPKα1 siRNA + Berberine | ~1.2 | ~1.1 |
| Data are approximated from Western blot quantifications in the source publication.[5] |
These results demonstrate that the knockdown of AMPKα1 significantly attenuates the berberine-induced phosphorylation of both AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[5]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of CLDN1 in A549 Cells
This protocol is adapted from methodologies used for generating knockout cell lines.[6]
-
sgRNA Design and Vector Construction:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the CLDN1 gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed oligos into a lentiCRISPRv2 vector, which co-expresses Cas9 nuclease and the sgRNA.
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-CLDN1 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce A549 cells with the lentiviral particles in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using puromycin (the lentiCRISPRv2 vector contains a puromycin resistance gene).
-
Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual knockout clones.
-
Expand the single-cell clones.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. PCR amplify the region of the CLDN1 gene targeted by the sgRNA. Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse the cells and perform Western blotting using an anti-CLDN1 antibody to confirm the absence of CLDN1 protein expression.
-
siRNA-Mediated Knockdown of AMPKα1 in 3T3-L1 Adipocytes
This protocol is based on established methods for siRNA transfection in 3T3-L1 cells.[7]
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
-
siRNA Transfection:
-
On day 8 of differentiation, transfect the mature 3T3-L1 adipocytes with siRNA targeting AMPKα1 or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Prepare a master mix of Opti-MEM, siRNA, and the transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of AMPKα1. Normalize to a housekeeping gene to determine the knockdown efficiency.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting with antibodies against total AMPKα1 and phosphorylated AMPK to confirm the reduction in protein expression and activity.
-
Conclusion
References
- 1. Genome-wide CRISPR screening identifies CLDN1 as a central node in the anticancer mechanisms of berberine and as a therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR screening identifies CLDN1 as a central node in the anticancer mechanisms of berberine and as a therapeutic target in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.12. Establishment of CRISPR/Cas9 based specific gene knockout in A549 cells [bio-protocol.org]
- 7. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Berberine Sulfate Hydrate and Common Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine for its anti-infective properties.[1][2][3] This guide provides an objective comparison of the antimicrobial efficacy of berberine sulfate (B86663) hydrate (B1144303) against a range of common antibiotics, supported by experimental data and detailed methodologies.
I. Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[4][5][6][7]
Table 1: Minimum Inhibitory Concentration (MIC) of Berberine Sulfate Hydrate vs. Common Antibiotics (µg/mL)
| Microorganism | Berberine | Ampicillin (B1664943) | Erythromycin (B1671065) | Cefoxitin | Tetracycline | Vancomycin |
| Staphylococcus aureus (MRSA) | 64 - 256[8][9][10] | - | - | - | - | - |
| Staphylococcus spp. (CoNS) | 16 - 512[11][12] | - | - | - | - | - |
| Staphylococcus aureus ATCC 25923 | 51[2] | - | - | - | - | 2 |
| Listeria monocytogenes | - | 1 - 15[13] | 0.05 - 0.20[13] | 20 - 170[13] | 2 - 15[13] | 2 - 80[13] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound vs. Common Antibiotics (µg/mL)
| Microorganism | Berberine | Ampicillin | Erythromycin | Cefoxitin | Tetracycline | Vancomycin |
| Staphylococcus aureus ATCC 25923 | 102[2] | - | - | - | - | 64 |
| Listeria monocytogenes | - | 5 - 20[13] | 4 - 5[13] | 70 - 200[13] | 3 - 30[13] | 3 - 90[13] |
Another common method to evaluate antimicrobial efficacy is the disk diffusion test, which measures the diameter of the zone of inhibition around an antibiotic-impregnated disk.[14][15]
Table 3: Zone of Inhibition Data for Berberine vs. Broad-Spectrum Antibiotics
| Microorganism | Berberine (Radius in mm)[1] | Notes |
| Bacillus cereus | ~2-8 | Strain-selective cytotoxic effects observed.[1] |
| Escherichia coli | ~1-3 | Significantly less potent than most broad-spectrum antibiotics tested.[1] |
| Neisseria sicca | ~1-3 | Efficacy is dose-dependent.[1] |
| Staphylococcus epidermidis | ~2-7 | Berberine in combination with antibiotics like linezolid, cefoxitin, and erythromycin can increase the zone of inhibition by 8 to 14 mm against CoNS strains.[11] |
II. Mechanisms of Antimicrobial Action
Berberine and conventional antibiotics employ distinct mechanisms to inhibit or kill microbial pathogens.
Berberine's Multifaceted Approach
Berberine exhibits a broad range of antimicrobial activities through multiple mechanisms.[3] It can disrupt the integrity of the bacterial cell wall and membrane, leading to leakage of cellular contents.[2][9][16][17] It also interferes with crucial cellular processes by inhibiting the synthesis of DNA and proteins.[2][16][17] Furthermore, berberine can inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton.[18] Recent studies also suggest that berberine can enhance the host's innate immunity through the p38 MAPK signaling pathway, providing an indirect antimicrobial effect.[19][20]
Caption: Multifaceted antimicrobial mechanisms of Berberine.
Mechanisms of Common Antibiotics
Conventional antibiotics typically target specific and essential bacterial processes.[21] Their mechanisms can be broadly categorized as follows:
-
Inhibition of Cell Wall Synthesis: Beta-lactam antibiotics like penicillins and cephalosporins prevent the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.[22][23]
-
Inhibition of Protein Synthesis: Antibiotics such as macrolides and aminoglycosides bind to the bacterial ribosome (either the 30S or 50S subunit), disrupting protein production.[22][24]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, while rifamycins (B7979662) inhibit RNA polymerase.[22][24]
-
Disruption of Cell Membrane Function: Polymyxins interact with the phospholipids (B1166683) of the bacterial membrane, disrupting its integrity.[22]
-
Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim (B1683648) block the synthesis of folic acid, a vital component for bacterial growth.[24]
Caption: Primary mechanisms of action for common antibiotics.
III. Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial efficacy.
A. Broth Microdilution Method for MIC & MBC Determination
This method is used to determine the minimum inhibitory and bactericidal concentrations of an antimicrobial agent in a liquid medium.[5][25]
Experimental Workflow:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) within a 96-well microtiter plate.[25]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, often equivalent to a 0.5 McFarland standard.[26]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[25][26]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[26][27]
-
MIC Determination: The MIC is identified as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[5]
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.[7]
Caption: Workflow for MIC and MBC determination.
B. Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to various antimicrobial agents based on the size of the zone of growth inhibition.[4][28][29]
Experimental Workflow:
-
Plate Preparation: A Mueller-Hinton agar plate is prepared and allowed to come to room temperature.[4][28]
-
Inoculation: The entire surface of the agar is evenly inoculated with a standardized bacterial suspension using a sterile swab.[28][29]
-
Disk Placement: Filter paper disks impregnated with known concentrations of the antimicrobial agents are placed on the agar surface.[4][28]
-
Incubation: The plate is incubated, typically inverted, under standardized conditions.[15][29]
-
Measurement: After incubation, the diameters of the zones of complete growth inhibition around each disk are measured in millimeters.[15][29] The size of the zone correlates with the susceptibility of the organism to the antimicrobial agent.[14]
Caption: Workflow for the Agar Disk Diffusion test.
IV. Conclusion
The available data indicates that while this compound demonstrates broad-spectrum antimicrobial activity, its potency, as measured by MIC and zone of inhibition, is generally lower than that of many common antibiotics against the same bacterial strains.[1] However, berberine's multifaceted mechanism of action, which includes disruption of the cell membrane, inhibition of essential cellular processes, and potential immunomodulatory effects, makes it a compelling candidate for further research.[2][3][9][16][17][18][19]
Notably, berberine has shown synergistic effects when used in combination with certain antibiotics, potentially restoring the efficacy of drugs against resistant strains.[8][9][10][11] This suggests a promising role for berberine as an antibiotic adjuvant.[30] Future investigations should focus on optimizing berberine's efficacy, potentially through nanoformulations, and exploring its synergistic potential in combination therapies to combat multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies [frontiersin.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. idstewardship.com [idstewardship.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Antimicrobial activity of berberine alone and in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. In vitro Antimicrobial Activity and the Mechanism of Berberine Against Methicillin-Resistant Staphylococcus aureus Isolated from Bloodstream Infection Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Berberine enhances the antibacterial activity of selected antibiotics against coagulase-negative Staphylococcus strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. woah.org [woah.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. What is the mechanism of Berberine sulfate? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berberine hydrochloride enhances innate immunity to protect against pathogen infection via p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 22. Frontiers | Precision bacterial immunotherapy: an integrated mechanistic taxonomy and translational roadmap against antimicrobial resistance [frontiersin.org]
- 23. teachmephysiology.com [teachmephysiology.com]
- 24. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. asm.org [asm.org]
- 29. hardydiagnostics.com [hardydiagnostics.com]
- 30. Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Response: A Comparative Analysis of Berberine Sulfate and Berberine HCl on Gene Expression
A deep dive into the molecular intricacies of berberine's two common salt forms reveals that while direct comparative gene expression profiling is not extensively documented, differences in their physicochemical properties, particularly solubility and bioavailability, are likely to be the primary drivers of any differential cellular effects. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison, focusing on these key distinctions and the well-documented impact of berberine (B55584) on cellular signaling and gene expression.
Berberine, a natural isoquinoline (B145761) alkaloid, is widely recognized for its diverse pharmacological activities. Its therapeutic potential is often harnessed in the form of salts, with berberine sulfate (B86663) and berberine hydrochloride (HCl) being two of the most common. While both forms deliver the active berberine molecule, their distinct counter-ions can influence their behavior in biological systems.
Physicochemical and Pharmacokinetic Profile: The Root of Differential Effects
The principal distinction between berberine sulfate and berberine HCl lies in their solubility and subsequent bioavailability. Berberine HCl is noted for its enhanced solubility in water compared to the berberine base, a characteristic that generally leads to better absorption in the gastrointestinal tract.[1][2][3][4] This improved bioavailability suggests that for a given dose, berberine HCl may achieve higher plasma concentrations, potentially leading to more pronounced biological effects.[1][2][5]
While direct comparative studies on the bioavailability of berberine sulfate versus berberine HCl are scarce, research comparing berberine HCl to other organic acid salts of berberine has shown that some organic acid salts can exhibit even higher bioavailability.[6][7] This underscores the importance of the salt form in determining the pharmacokinetic profile of berberine.
| Parameter | Berberine Sulfate | Berberine HCl | Key Observations |
| Solubility | Generally considered to have good water solubility.[8] | Exhibits increased solubility compared to other berberine salts, which is crucial for absorption.[1][2][4][8] | Enhanced solubility of the HCl salt is a key factor for its widespread use in research and supplements. |
| Bioavailability | Data is limited. | Generally considered to have higher bioavailability than the berberine free base due to its enhanced solubility.[1][2][3] | Higher bioavailability may lead to more significant downstream biological effects, including changes in gene expression. |
Impact on Gene Expression: A General Overview
While specific comparative data on the differential gene expression profiles of berberine sulfate and berberine HCl is lacking, extensive research has elucidated the effects of berberine (often, the HCl form is used in studies without explicit mention) on a multitude of cellular pathways and gene expression patterns. These studies provide a foundational understanding of how berberine modulates cellular function at the genetic level.
Berberine has been shown to influence the expression of genes involved in critical cellular processes, including:
-
Metabolism: Downregulation of genes involved in gluconeogenesis and lipogenesis.
-
Cell Cycle and Apoptosis: Regulation of genes that control cell proliferation and programmed cell death.
-
Inflammation: Suppression of pro-inflammatory cytokine gene expression.
-
Cancer Progression: Modulation of genes associated with tumor growth, metastasis, and angiogenesis.
Key Signaling Pathways Modulated by Berberine
Berberine exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting its impact on differential gene expression.
References
- 1. Berberine vs. Berberine HCl: Understanding the Differences and Benefits | Dr. Linda Nykin, ND [pachaintegrativemed.com]
- 2. collagensei.com [collagensei.com]
- 3. omre.co [omre.co]
- 4. Berberine HCl vs. Standard Berberine: What's the Difference? - Angelbio [angelbiology.com]
- 5. Impact of Berberine on Some Epigenetic, Transcription Regulation and Inflammatory Biomarkers in a Mice Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Antidiabetic Agents of Berberine Organic Acid Salts for Enhancing the Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. himpharm.com [himpharm.com]
Safety Operating Guide
Proper Disposal of Berberine Sulfate Hydrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Berberine sulfate (B86663) hydrate (B1144303) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Berberine sulfate hydrate is a toxic compound that requires careful handling and disposal.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Due to its hazardous nature, direct disposal into the sanitary sewer or regular trash is not permissible. The primary route for disposal is through a licensed waste disposal company.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate personal protective equipment. This includes:
-
Protective clothing: To shield the body from accidental spills.[2][3]
-
Eye and face protection: To guard against dust or splashes.[2][3]
-
Respiratory protection: Use in a well-ventilated area, and if dust formation is likely, a respirator is necessary.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing full PPE, contain the spill to prevent it from entering drains or water courses.[3][4]
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[3] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[4]
-
Collect the spilled material and any contaminated absorbent into a suitable, sealed container for disposal.[2][4]
-
Decontaminate the spill area and any equipment used with alcohol or another suitable solvent.[3]
Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Segregation and Labeling:
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound". Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
-
Containerization:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
Due to the toxicity of this compound, in-lab treatment or sewer disposal is not recommended. All waste should be collected for professional disposal.
| Parameter | Guideline | Source |
| UN Number | 1544 | [1] |
| Proper Shipping Name | ALKALOID SALTS, SOLID, N.O.S. | [1] |
| Hazard Class | Toxic | [1][2] |
| Disposal Route | Licensed Waste Disposal Company | [1] |
| Sewer/Trash Disposal | Not Permitted | [3][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Berberine Sulfate Hydrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Berberine sulfate (B86663) hydrate (B1144303), a bioactive compound with significant potential in pharmaceuticals and natural health products.[1] Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Berberine sulfate hydrate, particularly in its yellow crystalline powder form, a comprehensive approach to personal protection is critical to prevent exposure.[1] The following table summarizes the required PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or rubber). Gloves must be inspected prior to use.[2][3] | To prevent skin contact and absorption.[3] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[2] Disposable, one-piece coveralls with close-fitting ankles and wrists are recommended.[3] | To prevent contamination of personal clothing and skin.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with P100 filters or a Self-Contained Breathing Apparatus (SCBA).[2][3] | To prevent inhalation of hazardous dust.[3] |
Immediate Response: First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the necessary steps for different types of exposure.
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Ensure adequate flushing by separating the eyelids with fingers.[5] Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[4] Remove all contaminated clothing and shoes.[5][6] Seek immediate medical attention.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen or artificial respiration.[5] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[5] Wash out the mouth with water.[5][6] Seek emergency medical help immediately.[2][6] |
Operational Plan: Safe Handling and Storage Procedures
A systematic approach to handling and storage is essential to minimize the risk of exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated place.[2] Use only outdoors or in a well-ventilated area.[6]
-
Avoid Dust and Aerosols: Take measures to avoid the formation of dust and aerosols.[2][6]
-
Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[2][6]
-
Avoid Contact: Avoid contact with skin and eyes.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[2][4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical step in the laboratory safety workflow.
-
Consult Regulations: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[2][6][7]
-
Waste Treatment Facility: The disposal should be carried out by an appropriate treatment and disposal facility.[2]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.
-
Avoid Environmental Release: Do not allow the product to enter drains.[5]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical flow of handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
